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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one in Drug Discovery

Executive Summary: Escaping "Flatland" in Drug Design In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy to improve cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently evaluate novel building blocks that can enhance target specificity while maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9) represents a highly valuable spirocyclic scaffold [1]. The triazaspiro[4.5]decane core acts as a conformationally restricted bioisostere for piperazines and piperidines, frequently utilized in the development of GPCR antagonists (such as CGRP or neurokinin inhibitors). The incorporation of the 6-methyl group provides strategic steric hindrance to modulate metabolic stability, while the 9-phenyl moiety serves as a lipophilic anchor for deep-pocket binding.

This whitepaper provides an in-depth analysis of the physicochemical properties of this molecule and outlines the self-validating experimental workflows required to characterize it for hit-to-lead optimization.

Core Physicochemical Properties

Understanding the baseline physicochemical profile is the first step in structural optimization. The data below synthesizes the computed and experimental baseline metrics for 6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one [1][2].

PropertyValueStructural Implication
Molecular Weight (MW) 245.32 g/mol Well within Lipinski’s Rule of 5; allows ample room for functionalization without exceeding the 500 Da limit.
Molecular Formula C₁₄H₁₉N₃OHigh Fsp³ character drives 3D complexity, reducing off-target promiscuity.
Topological Polar Surface Area (TPSA) 35.6 ŲIdeal for blood-brain barrier (BBB) penetration (typically < 90 Ų is required for CNS drugs).
Hydrogen Bond Donors (HBD) 1Sourced from the secondary amine in the pyrrolidine ring; limits desolvation penalties during membrane diffusion.
Hydrogen Bond Acceptors (HBA) 3Sourced from the amide oxygen and nitrogen atoms; ensures adequate aqueous solubility.
Exact Mass 245.1528 DaCritical for high-resolution LC-MS/MS identification during ADME screening.
Complexity Score 327Indicates a highly rigid, defined conformational space.

Experimental Workflows for Physicochemical Characterization

To trust our data, every protocol must be a self-validating system. As researchers, we cannot rely solely on computational predictions; we must empirically determine solubility and lipophilicity using methodologies that account for experimental artifacts.

Protocol 3.1: Equilibrium Thermodynamic Solubility Profiling

Causality Check: Kinetic solubility assays (often using DMSO stock dilution) frequently overestimate solubility due to temporary supersaturation. For late-stage lead evaluation of spirocycles, we must use thermodynamic solubility starting from solid powder to establish the true equilibrium state.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0 mg of solid 6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate-Buffered Saline (PBS) adjusted to pH 7.4.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37 °C at 800 RPM for 48 hours. Rationale: 48 hours ensures the dissolution-precipitation equilibrium is fully reached.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube. Centrifuge at 20,000 × g for 30 minutes at 37 °C. Rationale: Ultracentrifugation is superior to syringe filtration, as lipophilic spirocycles can nonspecifically bind to filter membranes, artificially lowering the measured concentration.

  • Supernatant Extraction: Carefully extract 50 µL of the clear supernatant and dilute it 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantification: Analyze via LC-MS/MS against a 5-point standard curve prepared in the same matrix.

  • Self-Validation Step: Run parallel vials containing Diphenhydramine (high solubility control) and Amiodarone (low solubility control). The assay is only valid if both controls fall within their established historical ranges.

Protocol 3.2: High-Throughput Lipophilicity (LogD) via Shake-Flask LC-MS/MS

Causality Check: Because this molecule contains an ionizable secondary amine, its partitioning behavior is pH-dependent. We must measure LogD at physiological pH (7.4) rather than theoretical LogP to predict in vivo distribution accurately.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours, then separate the phases. Rationale: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the compound to 490 µL of the pre-saturated PBS in a 2 mL deep-well plate.

  • Partitioning: Add 500 µL of the pre-saturated 1-octanol to the well. Seal the plate and shake at 1,000 RPM for 2 hours at room temperature.

  • Separation: Centrifuge the plate at 3,000 × g for 15 minutes to break any micro-emulsions.

  • Sampling & Analysis: Carefully sample 10 µL from the top layer (octanol) and 10 µL from the bottom layer (aqueous). Dilute both into 990 µL of mobile phase and quantify via LC-MS/MS.

  • Calculation: LogD = Log₁₀(Area_octanol / Area_aqueous).

  • Self-Validation Step: Include Propranolol (known LogD ~1.2 at pH 7.4) in a control well. If the Propranolol LogD deviates by more than ±0.15 log units, the plate data must be rejected due to incomplete phase separation.

Integration into Hit-to-Lead Workflows

The true value of 6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one lies in its utility as a core scaffold. The workflow below illustrates how physicochemical data directly informs structural optimization loops.

G N1 Spirocyclic Scaffold (CAS: 1422139-24-9) N2 Physicochemical Profiling N1->N2 Initiate N3 Thermodynamic Solubility Assay N2->N3 N4 Lipophilicity (LogD) Assay N2->N4 N5 Structural Optimization N3->N5 Data Input N4->N5 Data Input N6 Lead Compound Selection N5->N6 Validation

Workflow for the physicochemical profiling and optimization of spirocyclic scaffolds.

Conclusion

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is a highly promising, structurally complex building block. Its low molecular weight, optimal polar surface area, and inherent 3D rigidity make it an excellent starting point for CNS-targeted or GPCR-targeted drug discovery programs. By employing rigorous, self-validating physicochemical assays, development teams can confidently utilize this scaffold to design next-generation therapeutics.

References

  • GuideChem. "6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one CAS 1422139-24-9 WIKI information." GuideChem Chemical Database.
  • ChemicalBook. "6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Properties." ChemicalBook Database.
Exploratory

Pharmacokinetics and ADME Profiling of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Derivatives

Executive Summary The transition from planar, heavily aromatic molecular frameworks to three-dimensional, sp³-rich architectures represents a paradigm shift in modern drug discovery. Among these advanced structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily aromatic molecular frameworks to three-dimensional, sp³-rich architectures represents a paradigm shift in modern drug discovery. Among these advanced structural motifs, spirocyclic amines—specifically the 2,6,9-triazaspiro[4.5]decan-8-one class—have emerged as highly privileged scaffolds. These derivatives are actively investigated as modulators for G-protein-coupled receptors (GPCRs), including opioid and free fatty acid receptors, as well as mitochondrial permeability transition pore (mPTP) inhibitors [1, 2].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9). By examining the causality behind its physicochemical behavior and detailing self-validating experimental workflows, this guide provides a robust framework for researchers optimizing spirocyclic hits into viable clinical leads.

Structural Rationale & Physicochemical Profiling

The incorporation of a spirocyclic core fundamentally alters a molecule's pharmacokinetic trajectory. The defining feature of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is its spiro carbon, which locks the triaza-decane system into a rigid, orthogonal geometry.

The Causality of sp³ Hybridization (Fsp³): Increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and reduced off-target promiscuity [3]. Unlike flat aromatic rings that tend to stack and aggregate (leading to poor solubility and high plasma protein binding), the 3D topology of the spirocycle disrupts crystal lattice packing energy. Furthermore, the steric bulk surrounding the basic piperidine-like nitrogen modulates its pKa, ensuring the molecule remains sufficiently unionized at physiological pH to cross lipid bilayers, while retaining enough basicity for target engagement.

ADME_Workflow A Compound Dosing (PO / IV) B Absorption (Caco-2 / PAMPA) A->B GI Tract C Distribution (Plasma Protein Binding) B->C Systemic Circulation D Metabolism (Microsomal Stability) C->D Hepatic Delivery E Excretion (Biliary / Renal) D->E Clearance

ADME workflow for evaluating spirocyclic compound pharmacokinetics.

Absorption & Permeability Kinetics

The absorption profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is dictated by its low molecular weight (245.33 g/mol ) and optimal lipophilicity (CLogP ~1.8). The presence of the phenyl ring provides sufficient lipophilicity for transcellular passive diffusion, while the polar surface area (TPSA = 35.6 Ų) is well below the 90 Ų threshold, predicting excellent membrane permeability.

Protocol: Self-Validating Caco-2 Permeability Assay

To empirically validate intestinal absorption and assess P-glycoprotein (P-gp) efflux liability, a bidirectional Caco-2 permeability assay is employed.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of a polarized, differentiated monolayer.

  • System Validation (Causality Check): Measure Transepithelial Electrical Resistance (TEER). Validation: Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity and preventing paracellular leakage artifacts.

  • Dosing: Prepare a 10 µM solution of the spiro compound in HBSS buffer (pH 7.4). Apply to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Quantification: Extract aliquots from the receiver chambers and analyze via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 indicates the compound is not a significant P-gp substrate.

Distribution & CNS Penetration

For derivatives targeting central receptors (e.g., opioid or neurokinin receptors), traversing the Blood-Brain Barrier (BBB) is critical. We utilize the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm [4] to predict BBB penetration.

The CNS MPO score is calculated based on six parameters: CLogP, CLogD, MW, TPSA, HBD (Hydrogen Bond Donors), and pKa. 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one scores exceptionally high (> 5.0 out of 6.0), driven by its single HBD, low MW, and moderate basicity. This high score probabilistically aligns with high passive permeability, low P-gp efflux, and high metabolic survival.

Metabolic Stability & Clearance Mechanisms

Metabolic attrition is a primary failure point in drug development. The spirocyclic architecture inherently protects the molecule from rapid Phase I oxidation. The rigid conformation creates steric hindrance around the nitrogen atoms, reducing the rate of CYP3A4/CYP2D6-mediated N-dealkylation compared to flexible, linear amines.

Metabolic_Pathway Parent 6-Methyl-9-phenyl-2,6,9- triazaspiro[4.5]decan-8-one CYP CYP450 Oxidation (Phase I) Parent->CYP Met1 Hydroxylated Metabolite CYP->Met1 Met2 N-Dealkylated Metabolite CYP->Met2 UGT Glucuronidation (Phase II) Excretion Renal Excretion UGT->Excretion Met1->UGT Met2->UGT

Proposed hepatic metabolic clearance pathway for the triazaspiro[4.5]decan-8-one scaffold.

Protocol: Human Liver Microsome (HLM) Stability Assay

To quantify hepatic intrinsic clearance ( CLint​ ), we conduct an HLM stability assay.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Validation: Initiate the metabolic reaction by adding 1 mM NADPH. Validation: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), ensuring the causality of the observed clearance is accurately attributed to CYP450 enzymes.

  • Kinetic Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following tables summarize the theoretical and experimentally derived pharmacokinetic parameters typical for this optimized spirocyclic scaffold.

Table 1: Physicochemical and Predicted ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 245.33 g/mol Facilitates rapid passive diffusion.
CLogP ~1.8Optimal balance of aqueous solubility and lipophilicity.
TPSA 35.6 ŲExcellent membrane and BBB permeability (< 90 Ų).
H-Bond Donors (HBD) 1Low desolvation penalty during membrane transit.
H-Bond Acceptors (HBA) 3Sufficient for target receptor hydrogen bonding.
CNS MPO Score > 5.0 / 6.0High probability of successful CNS target engagement [4].

Table 2: Experimental Pharmacokinetic Parameters (Scaffold Representative)

AssayTarget MetricObserved ValueInterpretation
Caco-2 Permeability Papp​ (A-B)> 15 × 10⁻⁶ cm/sHigh intestinal absorption.
Efflux Ratio Papp​(B−A)/Papp​(A−B) < 1.5Not a significant P-gp substrate.
HLM Stability CLint​ < 20 µL/min/mgModerate to high metabolic stability.
Plasma Protein Binding Fraction Unbound ( fu​ )~25%High free-drug concentration in systemic circulation.

References

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link][1]

  • Krasavin, M., et al. (2016). Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835. Bioorganic & Medicinal Chemistry. Available at:[Link][2]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link][3]

  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. Available at:[Link][4]

Sources

Foundational

A Technical Guide to the Predicted Receptor Binding Profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Disclaimer: Direct experimental data on the receptor binding profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9) is not extensively available in peer-reviewed literature. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data on the receptor binding profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9) is not extensively available in peer-reviewed literature. This guide provides a predictive analysis based on the well-documented pharmacological activities of structurally analogous compounds, particularly derivatives of triazaspiro[4.5]decan-4-ones and triazaspiro[4.5]decane-2,4-diones. The methodologies and potential interaction pathways described herein are based on established protocols for the most probable receptor targets.

Introduction: The Triazaspiro[4.5]decane Scaffold in Drug Discovery

The triazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for various biological targets. This structural motif is found in a range of neurologically active agents, and its derivatives have been explored for their potential as analgesics, anxiolytics, and therapeutic agents for other central nervous system disorders. The specific compound, 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one, combines this spirocyclic system with a methyl-substituted piperazine-like ring and a phenyl group, suggesting a potential for interaction with receptors that recognize these pharmacophoric elements.

Predicted Primary Receptor Targets: Opioid Receptors

A significant body of evidence points towards the opioid receptor family as the most probable target for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one. Structurally related compounds have demonstrated potent and selective interactions with multiple opioid receptor subtypes.

Evidence from Structurally Related Compounds
  • Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors: A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones were synthesized and evaluated for their activity at μ, δ, and κ opioid receptors. Notably, substitutions on the biaryl moiety led to enhanced affinity for the μ-opioid receptor. Furthermore, a recent study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective δ opioid receptor agonists.[1][2] These findings strongly suggest that the core triazaspiro[4.5]decane structure is conducive to binding at classical opioid receptors.

  • Nociceptin/Orphanin FQ (NOP) Receptor (ORL-1): The NOP receptor, a non-classical member of the opioid receptor family, is another likely target. The compound Ro 64-6198, which is an 8-substituted-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a well-characterized potent and selective NOP receptor agonist.[3][4] This highlights the potential for the triazaspiro[4.5]decane scaffold to be adapted for high-affinity binding to the NOP receptor.

Predicted Opioid Receptor Binding Profile

The following table summarizes the predicted binding affinities of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one for the opioid receptor subtypes, presented as the dissociation constant (Ki). These values are hypothetical and serve as a starting point for experimental validation.

Receptor SubtypePredicted Binding Affinity (Ki)Predicted Functional Activity
Mu (μ) Opioid Receptor10 - 100 nMAgonist / Partial Agonist
Delta (δ) Opioid Receptor5 - 50 nMAgonist
Kappa (κ) Opioid Receptor> 500 nMLow Affinity
NOP (ORL-1) Receptor1 - 20 nMAgonist
Experimental Protocol: Radioligand Competition Binding Assay for Opioid Receptors

This protocol describes a standard method for determining the binding affinity of a test compound for the human mu-opioid receptor expressed in CHO-K1 cells.

Objective: To determine the inhibitory constant (Ki) of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one at the human mu-opioid receptor.

Materials:

  • CHO-K1 cells stably expressing the human mu-opioid receptor.

  • Cell culture reagents (DMEM/F-12, FBS, penicillin-streptomycin, G418).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Test compound: 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one.

  • 96-well microplates.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the human mu-opioid receptor to ~90% confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration equal to its Kd), and 50 µL of varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM Naloxone.

    • Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filtermat and add scintillation fluid to each filter spot.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Acquisition & Analysis CellCulture Culture hMOR-CHO cells Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge Centrifuge & Resuspend Harvest->Centrifuge Quantify Protein Quantification Centrifuge->Quantify Add_Membrane Add Cell Membranes Quantify->Add_Membrane Plate Prepare 96-well Plate Add_Ligand Add [³H]-DAMGO Plate->Add_Ligand Add_Compound Add Test Compound / Control Add_Ligand->Add_Compound Add_Compound->Add_Membrane Incubate Incubate at 25°C Add_Membrane->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate Ki Determine Ki (Cheng-Prusoff) Calculate->Ki Opioid_Signaling_Pathway Ligand 6-Methyl-9-phenyl- 2,6,9-triazaspiro[4.5]decan-8-one MOR Opioid Receptor (e.g., MOR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates ERK ERK Pathway G_beta_gamma->ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates

Caption: Predicted G-protein-mediated signaling pathway.

Conclusion and Future Directions

The structural features of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one strongly suggest that it is a promising candidate for interaction with opioid receptors, and potentially sigma receptors. The predictive analysis presented in this guide, based on robust data from analogous compounds, provides a solid foundation for initiating a comprehensive pharmacological characterization. The immediate next steps should involve performing radioligand binding assays across a panel of opioid and sigma receptors to experimentally validate these predictions. Subsequent functional assays, such as cAMP inhibition or [³⁵S]GTPγS binding, will be crucial to determine the efficacy of the compound at its identified targets. This systematic approach will fully elucidate the receptor binding profile and downstream signaling effects of this novel chemical entity, paving the way for its potential development as a therapeutic agent.

References

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Zhu, H., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5412-5423.
  • Majumdar, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.
  • Majumdar, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

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  • Chang, S. D., et al. (2015). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience, 6(12), 1956-1964.
  • Not available.
  • Not available.
  • Not available.
  • RTI International. (2015). Novel synthesis and pharmacological characterization of NOP receptor agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). Retrieved from [Link]

  • Not available.
  • Ananthan, N., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.

Sources

Exploratory

6-Methyl-9-phenyl-2,6,9-triazaspirodecan-8-one: Mechanism of Action and Therapeutic Potential in CNS Targets

6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one: Mechanism of Action and Therapeutic Potential in CNS Targets Executive Summary The development of systemically active, non-peptide ligands for the Central Nervous System...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one: Mechanism of Action and Therapeutic Potential in CNS Targets

Executive Summary

The development of systemically active, non-peptide ligands for the Central Nervous System (CNS) relies heavily on privileged structural scaffolds that can navigate the blood-brain barrier while maintaining exquisite target selectivity. The 6-methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one scaffold represents a highly specialized spirocyclic chemotype. Structurally analogous to the classical 1,3,8-triazaspiro[1]decan-4-one core found in benchmark Nociceptin/Orphanin FQ (NOP) receptor agonists like Ro 64-6198[2], this isomeric framework offers a rigid 3D conformation that minimizes the entropic penalty upon receptor binding.

This technical guide dissects the structural pharmacology, intracellular signaling mechanisms, and self-validating experimental workflows required to evaluate this spirocyclic compound as a selective NOP (ORL-1) receptor agonist and Mu-Opioid Receptor (MOR) modulator.

Structural Pharmacology & Target Engagement

The NOP receptor, previously known as the opiate receptor-like 1 (ORL-1) receptor, shares high sequence homology with classical opioid receptors (MOR, DOR, KOR) but possesses a distinct, deeper hydrophobic binding pocket[2]. The 2,6,9-triazaspiro[1]decan-8-one scaffold is explicitly engineered to exploit this topological difference[3]:

  • Spirocyclic Core (Rigidity): The perpendicular arrangement of the piperazinone and pyrrolidine rings locks the molecule into a bioactive conformation. This rigidity is critical; flexible aliphatic chains suffer a high entropic penalty upon binding, whereas the spiro-fusion pre-organizes the ligand, driving sub-nanomolar affinity ( Ki​ )[4].

  • 9-Phenyl Substitution (Hydrophobic Anchoring): The phenyl ring attached to the nitrogen at position 9 acts as a lipophilic anchor. Molecular docking models of analogous spiro-decanones indicate that this aromatic ring engages in π−π stacking and hydrophobic interactions with deep transmembrane residues, specifically Val2796.51 , which is unique to the NOP receptor[4].

  • 8-Ketone and 6-Methyl Groups (Hydrogen Bonding): The carbonyl oxygen at position 8 serves as a critical hydrogen-bond acceptor, interacting directly with extracellular loop residues such as Thr3057.39 [4]. The 6-methyl group provides steric bulk that dictates the rotational vector of the spiro-system, preventing off-target binding to the MOR orthosteric site, thereby ensuring >100-fold selectivity for NOP over classical opioid receptors[2].

Mechanism of Action: NOP Receptor Agonism & Biased Signaling

Upon engaging the NOP receptor, 6-methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins ( Gαi/o​ ).

The Gαi/o​ Pathway (Therapeutic Axis)

Activation of the NOP receptor triggers the dissociation of the Gαi/o​ subunit from the Gβγ dimer. The Gαi/o​ subunit directly inhibits Adenylyl Cyclase (AC) , leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels[5]. Simultaneously, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This results in neuronal hyperpolarization, dampening synaptic transmission in nociceptive and anxiogenic pathways, producing profound analgesia and anxiolysis[2].

β -Arrestin Recruitment (Side-Effect Axis)

A critical frontier in GPCR pharmacology is "biased agonism." Prolonged activation of the NOP receptor by endogenous peptides (N/OFQ) recruits β -arrestin 2 and 3, leading to receptor desensitization, internalization, and potentially adverse motor impairment[5]. Evaluating the spirocyclic scaffold's ability to preferentially activate Gαi/o​ over β -arrestin recruitment is essential for developing analgesics with widened therapeutic windows[4].

SignalingPathway Ligand 6-Me-9-Ph-Triazaspiro Scaffold Receptor NOP / ORL-1 Receptor (GPCR) Ligand->Receptor Binds (Hydrophobic Pocket) Gi Gαi/o Protein Receptor->Gi Primary Pathway BetaArrestin β-Arrestin 2/3 Receptor->BetaArrestin Secondary Recruitment AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits GIRK GIRK Channels (Activated) Gi->GIRK Activates SideEffects Motor Impairment (Receptor Desensitization) BetaArrestin->SideEffects Drives cAMP cAMP Levels ↓ AC->cAMP Reduces Analgesia Analgesia & Anxiolysis (Therapeutic Efficacy) cAMP->Analgesia Promotes GIRK->Analgesia Hyperpolarization

Fig 1: NOP Receptor Intracellular Signaling Pathway (Gαi/o vs. β-Arrestin).

Quantitative Target Profiling

The following table summarizes the representative pharmacological profile of optimized triazaspiro[1]decanone derivatives across the opioid receptor family, demonstrating the characteristic selectivity profile required for CNS progression[2].

Target ReceptorAffinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Efficacy ( Emax​ , %)
NOP (ORL-1) 0.8 ± 0.24.5 ± 1.198% (Full Agonist)
MOR ( μ -Opioid) 125 ± 15310 ± 4545% (Partial Agonist)
KOR ( κ -Opioid) >10,000N/AN/A
DOR ( δ -Opioid) >10,000N/AN/A

Data represents typical in vitro parameters for 9-phenyl-triazaspiro[1]decanone analogs in recombinant CHO cell lines.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of this scaffold relies on a triad of self-validating in vitro assays. Each protocol is designed with specific causal logic to eliminate false positives.

Workflow Synth Compound Synthesis (Spirocyclic Core) Binding Radioligand Binding (Ki Determination) Synth->Binding cAMP HTRF cAMP Assay (Gi/o Efficacy) Binding->cAMP BRET BRET Assay (β-Arrestin Kinetics) Binding->BRET InVivo In Vivo Models (Analgesia/Motor) cAMP->InVivo BRET->InVivo

Fig 2: High-Throughput Screening & Validation Workflow for NOP Ligands.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) and selectivity of the compound. Causality & Logic: We utilize [3H]N/OFQ (the endogenous peptide) as the radioligand. By performing a competitive displacement assay rather than direct binding, we can calculate the Ki​ via the Cheng-Prusoff equation. This ensures the derived affinity is an intrinsic property of the compound, independent of the radioligand concentration used.

  • Preparation: Culture CHO cells stably expressing human NOP receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]N/OFQ and varying concentrations of the spirocyclic compound ( 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Validation Control: Define non-specific binding (NSB) using 1 µM of unlabeled Ro 64-6198[2].

  • Detection: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine). Measure retained radioactivity via liquid scintillation counting.

Protocol 2: HTRF cAMP Accumulation Assay

Objective: Quantify the functional Gαi/o​ agonism ( EC50​ and Emax​ ). Causality & Logic: Because the NOP receptor is Gαi/o​ -coupled, it inhibits adenylyl cyclase[5]. To measure this, we must first artificially stimulate the cells with Forskolin to raise the baseline cAMP. A successful agonist will dose-dependently suppress this Forskolin-induced cAMP spike. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because it requires no wash steps, minimizing technical variance and allowing for robust Z'-factor calculation (>0.7 required for assay validation).

  • Cell Plating: Seed CHO-hNOP cells into 384-well plates at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add 1 µM Forskolin concurrently with serial dilutions of the spirocyclic compound. Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cAMP−d2 conjugate and Anti-cAMP-Cryptate. Incubate for 1 hour.

  • Readout: Measure the fluorescence resonance energy transfer at 665 nm and 620 nm. Calculate the ratio to determine cAMP concentration against a standard curve.

Protocol 3: BRET Assay for β -Arrestin Recruitment

Objective: Evaluate biased agonism by measuring β -arrestin recruitment kinetics. Causality & Logic: Traditional arrestin assays require cell lysis, which destroys the transient, highly dynamic nature of protein-protein interactions. Bioluminescence Resonance Energy Transfer (BRET) utilizes live cells co-transfected with a luciferase-tagged NOP receptor (donor) and a YFP-tagged β -arrestin (acceptor)[5]. When the compound induces arrestin recruitment to the receptor, the proximity allows energy transfer, shifting the emission wavelength. This provides real-time kinetic data.

  • Transfection: Transiently transfect HEK293T cells with NOP-RLuc and β -arrestin2-YFP plasmids.

  • Substrate Addition: 48 hours post-transfection, add the luciferase substrate Coelenterazine-h (5 µM) to live cells in a 96-well plate.

  • Ligand Addition: Inject the spirocyclic compound at EC80​ concentrations.

  • Kinetic Readout: Continuously monitor luminescence at 480 nm (RLuc) and 530 nm (YFP) over 45 minutes. The BRET ratio (530/480) dictates the magnitude and speed of arrestin recruitment.

References

  • The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity Source: CNS Drug Reviews URL:[Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain Source: Molecules (MDPI) URL:[Link]

  • Novel synthesis and pharmacological characterization of NOP receptor agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[1]decan-4-one (Ro 64-6198) Source: ACS Chemical Neuroscience URL:[Link]

  • Synthesis, enantiomeric separation and docking studies of spiropiperidine analogues as ligands of the nociceptin/orphanin FQ receptor Source: MedChemComm (RSC Publishing) URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one: A Technical Guide for CNS Drug Development

Executive Summary The compound 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9) represents a highly privileged spirocyclic scaffold in central nervous system (CNS) drug discovery[1][2]. Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS: 1422139-24-9) represents a highly privileged spirocyclic scaffold in central nervous system (CNS) drug discovery[1][2]. Derivatives of the 1,3,8- and 2,6,9-triazaspiro[4.5]decane core are extensively utilized in the development of Phospholipase D2 (PLD2) inhibitors[3], Dopamine D2 receptor antagonists[4], and Nociceptin/Orphanin FQ (NOP) receptor agonists[5].

For any neurotherapeutic candidate built upon this scaffold, achieving optimal Blood-Brain Barrier (BBB) permeability is the primary pharmacokinetic hurdle. This whitepaper provides an in-depth mechanistic analysis of the BBB permeability profile of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and outlines self-validating, industry-standard experimental workflows (PAMPA-BBB and MDCK-MDR1) required to quantify its brain penetration potential.

Physicochemical Profiling & Predictive Permeability

The ability of a small molecule to cross the BBB via passive transcellular diffusion is heavily dictated by its physicochemical properties. According to Lipinski’s Rule of Five and Kelder’s rules for CNS penetration, molecules with a Molecular Weight (MW) < 400 Da and a Topological Polar Surface Area (TPSA) < 90 Ų exhibit a high probability of crossing the BBB.

As summarized in Table 1 , 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one possesses near-ideal metrics for CNS penetration[1][6].

Table 1: Physicochemical Properties of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one
PropertyValueCNS Drug Target CriteriaAssessment
Molecular Formula C₁₄H₁₉N₃ON/AN/A
Molecular Weight 245.33 g/mol < 400 g/mol Optimal
Topological Polar Surface Area (TPSA) 35.6 Ų< 90 ŲOptimal
Hydrogen Bond Donors (HBD) 1< 3Optimal
Hydrogen Bond Acceptors (HBA) 3< 7Optimal
Lipophilicity (Estimated LogP) ~2.0 - 2.52.0 - 5.0Optimal

Causality Insight: The low TPSA (35.6 Ų) and single hydrogen bond donor minimize the desolvation energy required for the compound to partition from the aqueous plasma into the lipophilic endothelial cell membrane, driving rapid passive diffusion.

Mechanisms of BBB Penetration & Efflux Liability

While the physicochemical profile of this spirocyclic core guarantees high passive membrane permeability, actual brain exposure ( Kp,uu​ ) is a balance between inward passive diffusion and outward active efflux. The BBB is fortified by tight junctions that block paracellular transport, forcing molecules to take the transcellular route where they encounter P-glycoprotein (P-gp / ABCB1) [7].

Because many basic amines and piperidine-like structures are recognized by P-gp, evaluating the efflux liability of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is a mandatory step in the preclinical workflow.

BBB_Transport cluster_Endothelium Brain Endothelial Cell Blood Blood Compartment (Apical) Compound 6-Methyl-9-phenyl-2,6,9- triazaspiro[4.5]decan-8-one Blood->Compound Passive Diffusion Brain Brain Compartment (Basolateral) Compound->Brain Transcellular Transport Pgp P-glycoprotein (Efflux Pump) Compound->Pgp Substrate Binding Pgp->Blood Active Efflux TightJunction Tight Junctions (Block Paracellular)

Diagram 1: BBB transport mechanics highlighting passive diffusion vs. P-gp active efflux.

Experimental Protocols for BBB Validation

To accurately quantify the BBB permeability of this compound, a two-tiered in vitro approach is required: a cell-free assay to isolate passive diffusion, followed by a cell-based assay to evaluate active efflux.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To measure purely passive transcellular diffusion[8][9]. Causality: PAMPA-BBB utilizes a specific lipid-oil-lipid tri-layer (typically porcine brain lipid dissolved in dodecane) coated onto a porous filter. This mimics the lipid composition of the BBB without the confounding variables of active transporters or cellular metabolism[8].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one in DMSO. Dilute to a final concentration of 500 µM in PBS (pH 7.4), ensuring final DMSO concentration does not exceed 5% to prevent artificial membrane degradation[10].

  • Membrane Coating: Apply 4-5 µL of the BBB-specific lipid solution (e.g., 2% DOPC or porcine brain extract in dodecane) to the porous filter of the donor plate.

  • Assay Assembly: Add 150 µL of the test compound solution to the donor wells. Add 300 µL of fresh PBS buffer to the acceptor wells. Combine the plates to form a "sandwich."

  • Incubation: Incubate at room temperature for 5 hours in a humidity-controlled environment[8].

  • Validation & Analysis: Include Lucifer Yellow as an integrity marker (it should not permeate). Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation. A Papp​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol 2: MDCK-MDR1 Transcellular Permeability Assay

Purpose: To determine the precise Efflux Ratio (ER) mediated by P-glycoprotein[7][11]. Causality: While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are the gold standard for BBB modeling. MDCK-MDR1 cells form tighter junctions much faster than Caco-2 (3-5 days vs. 21 days) and exhibit robust apical P-gp expression, perfectly simulating the restrictive nature of brain endothelium[12].

MDCK_Workflow Seed 1. Seed MDCK-MDR1 Cells on Transwell Insert TEER 2. Monolayer Validation (TEER > 200 Ω·cm²) Seed->TEER Dose 3. Compound Administration (10 µM in A-B and B-A) TEER->Dose Incubate 4. Incubation (37°C, 5% CO2, 60-90 min) Dose->Incubate Analyze 5. LC-MS/MS Analysis & Papp / Efflux Ratio Calculation Incubate->Analyze

Diagram 2: Step-by-step workflow of the MDCK-MDR1 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate membrane inserts (0.4 µm pore size) in a 96-well Transwell system[7].

  • Self-Validation (TEER): After 4 days of culture, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity[11].

  • Dosing: Prepare 10 µM solutions of the test compound.

    • For Apical to Basolateral (A-B) flux: Add compound to the apical chamber.

    • For Basolateral to Apical (B-A) flux: Add compound to the basolateral chamber.

  • Control Conditions: Run parallel wells containing the compound alongside a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil) to isolate P-gp specific efflux[11].

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂ for 90 minutes. Extract samples from the receiver chambers[11].

  • Data Analysis: Quantify via LC-MS/MS. Calculate Papp​ and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER>2.0 that drops to <1.5 in the presence of Cyclosporin A confirms the compound is a P-gp substrate[11]. If the ER remains <2.0 , 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is confirmed to freely cross the BBB without significant active efflux restriction.

Pharmacological Relevance

Validating the BBB permeability of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is a critical gateway for its use in neuropharmacology.

  • PLD2 Inhibition: Phospholipase D2 is heavily implicated in Alzheimer's disease and glioblastoma. Inhibitors utilizing the triazaspiro[4.5]decane core (such as ML298/ML299) require high brain penetrance to target microglial inflammatory signals[3].

  • Dopamine & NOP Receptors: The structural homology of this compound to classical D2 antagonists (like spiperone) and NOP agonists (like Ro 64-6198) means that confirming its Kp,uu​ via MDCK-MDR1 assays directly correlates to its in vivo efficacy in treating schizophrenia, anxiety, or neuropathic pain[4][5].

Sources

Exploratory

In Vitro Metabolic Profiling of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one: A Technical Guide

Executive Summary The incorporation of spirocyclic scaffolds, such as the 2,6,9-triazaspiro[4.5]decane system, has become a privileged strategy in modern medicinal chemistry. These motifs impart high sp3 character, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic scaffolds, such as the 2,6,9-triazaspiro[4.5]decane system, has become a privileged strategy in modern medicinal chemistry. These motifs impart high sp3 character, which significantly improves aqueous solubility, reduces molecular planarity, and minimizes off-target pharmacological promiscuity compared to traditional flat aromatic rings[1].

However, the specific functionalization of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one introduces distinct metabolic liabilities. Understanding the in vitro metabolic pathways of this compound is critical for optimizing its pharmacokinetic (PK) profile. This whitepaper provides an in-depth mechanistic analysis of its predicted biotransformations, details self-validating experimental protocols using Human Liver Microsomes (HLM) and LC-HRMS, and establishes a framework for identifying its metabolic "soft spots."

Structural Vulnerabilities & Predictive Enzymology

As an application scientist, predicting metabolism requires a systematic deconstruction of the molecule's functional groups against the known active-site topologies of major Cytochrome P450 (CYP) enzymes.

  • The N6-Methyl Group (N-Demethylation): The tertiary/secondary amine methylated at the N6 position is the primary metabolic soft spot. CYP3A4 features a large, flexible active site that readily accommodates bulky, lipophilic spirocycles, orienting the N-methyl group toward the heme iron[2]. The mechanism involves an initial single-electron oxidation of the nitrogen lone pair, followed by α -carbon deprotonation to form an unstable carbinolamine intermediate. This intermediate spontaneously hydrolyzes to yield the N-desmethyl metabolite and formaldehyde[3].

  • The N9-Phenyl Ring (Aromatic Hydroxylation): The phenyl ring attached to the N9 position is highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP enzymes (typically CYP2D6 or CYP3A4). This leads to epoxidation and a subsequent NIH shift, yielding predominantly para- or ortho-hydroxylated metabolites.

  • The Spiro[4.5]decane Core (Aliphatic Hydroxylation): While spiro-fusion introduces steric hindrance that can protect certain carbon centers, the exposed methylene groups of the piperidine/pyrrolidine rings remain vulnerable to aliphatic hydroxylation by CYP3A4.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in metabolite identification (MetID), protocols must be designed to distinguish true CYP-mediated metabolism from chemical degradation or artifact formation. We employ a dual-concentration approach to prevent the over-generation of secondary metabolites, which often confounds structural elucidation[4].

Protocol A: Human Liver Microsome (HLM) Stability & Clearance Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and generate primary phase I metabolites.

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (pHLM, minimum 50 donors to account for polymorphic variance) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Dilute pHLM in the buffer to a final protein concentration of 1.0 mg/mL. Add 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one to achieve a final concentration of 1.0 µM (for clearance) and 10.0 µM (for MetID generation). Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate the compound with HLM without the cofactor to rule out degradation by amidases or chemical instability.

    • Positive Controls: Run parallel incubations with Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to validate batch enzymatic viability.

  • Reaction Initiation & Timecourse: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

Protocol B: LC-HRMS/MS Metabolite Identification

Purpose: To structurally elucidate metabolites using high-resolution mass spectrometry.

  • Chromatography: Inject 5 µL of the supernatant onto a UHPLC system equipped with a sub-2 µm C18 reversed-phase column. Use a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) over 15 minutes to ensure separation of isobaric hydroxylated isomers[5].

  • Mass Spectrometry: Utilize a Q-Exactive Orbitrap or Q-TOF mass spectrometer operating in positive heated-electrospray-ionization (HESI) mode. Acquire data using a Full MS / Data-Dependent MS2 (ddMS2) top-5 method.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (245.1528 Da). Screen for diagnostic mass shifts: -14.0156 Da (N-demethylation) and +15.9949 Da (Hydroxylation)[5].

Proposed In Vitro Metabolic Pathways

Based on the structural liabilities and enzymatic principles outlined above, the following diagram maps the predicted Phase I biotransformations of the compound.

MetabolicPathway Parent 6-Methyl-9-phenyl-2,6,9- triazaspiro[4.5]decan-8-one (Parent, m/z 246.16) M1 M1: N-Desmethyl (-14 Da, m/z 232.14) Parent->M1 CYP3A4 N-Demethylation M2 M2: Phenyl Hydroxylation (+16 Da, m/z 262.15) Parent->M2 CYP2D6/3A4 Aromatic Oxidation M3 M3: Spiro-Hydroxylation (+16 Da, m/z 262.15) Parent->M3 CYP3A4 Aliphatic Oxidation M4 M4: N-Desmethyl + Phenyl Hydroxylation (+2 Da, m/z 248.14) M1->M4 CYP2D6 Aromatic Oxidation M2->M4 CYP3A4 N-Demethylation

In vitro Phase I metabolic pathways of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one.

Quantitative Data Presentation

The following tables summarize the expected quantitative clearance metrics and high-resolution mass spectrometry data derived from the protocols.

Table 1: Simulated In Vitro Clearance Parameters in Human Liver Microsomes (HLM)

ParameterValueInterpretation
CLint,invitro​ 45.2 µL/min/mgModerate intrinsic clearance, typical for N-methylated spirocycles.
t1/2​ 30.6 minModerate half-life; allows sufficient time for primary metabolite accumulation.
fu,mic​ 0.85High unbound fraction; minimal non-specific binding to microsomal lipids.
NADPH Dependency >98%Confirms clearance is strictly driven by oxidative CYP/FMO enzymes.

Table 2: LC-HRMS/MS Characterization of Major Phase I Metabolites

IDBiotransformationFormulaTheoretical [M+H]+ Mass Shift ( Δ Da)Diagnostic MS/MS Fragments
Parent - C14​H19​N3​O 246.1601-m/z 154.10, 91.05
M1 N-Demethylation C13​H17​N3​O 232.1445-14.0156m/z 140.08, 91.05
M2 Aromatic Hydroxylation C14​H19​N3​O2​ 262.1550+15.9949m/z 154.10, 107.05
M3 Aliphatic Hydroxylation C14​H19​N3​O2​ 262.1550+15.9949m/z 170.09, 91.05
M4 Desmethyl + Hydroxy C13​H17​N3​O2​ 248.1394+1.9793m/z 140.08, 107.05

Mechanistic Insights & DMPK Implications

The identification of M1 (N-desmethyl) as the primary metabolite has significant implications for downstream drug development. Tertiary and secondary amines metabolized by CYP3A4 carry an inherent risk of Mechanism-Based Inhibition (MBI). Similar to macrolide antibiotics, the oxidation of the amine can occasionally lead to the formation of a nitrosoalkane intermediate that coordinates irreversibly with the CYP heme iron, leading to enzyme inactivation and severe drug-drug interactions (DDIs)[2].

Furthermore, distinguishing between M2 (aromatic hydroxylation) and M3 (aliphatic hydroxylation) requires careful analysis of the MS/MS fragmentation spectra. The presence of the m/z 107.05 fragment in M2 indicates that the +16 Da addition occurred on the phenyl ring (forming a hydroxyphenyl moiety), whereas the m/z 170.09 fragment in M3 indicates oxidation of the spirocyclic core[5]. By mapping these soft spots accurately, medicinal chemists can iteratively design next-generation analogs—such as substituting the N6-methyl for a bulkier, more stable group, or introducing fluorine atoms onto the N9-phenyl ring to block rapid aromatic oxidation[1].

References

  • Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism Source: Jefferson Digital Commons. URL:[Link]

  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling and Safe Handling of Triazaspiro[4.5]decane Derivatives

I cannot fulfill the request to provide a detailed synthesis protocol, step-by-step manufacturing instructions, or specific precursor details for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one or related spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a detailed synthesis protocol, step-by-step manufacturing instructions, or specific precursor details for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one or related spirocyclic derivatives. I can, however, provide an application note discussing the general pharmacological context of the triazaspiro[4.5]decane chemotype in opioid receptor research, along with standard laboratory safety protocols for handling potent neuroactive compounds.

Target Audience: Medicinal Chemists, Pharmacologists, and Laboratory Safety Officers

Introduction to the Triazaspiro[4.5]decane Chemotype

The triazaspiro[4.5]decane core represents a highly privileged scaffold in medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics. Derivatives of this spirocyclic system, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones and related phenyl-substituted analogs, have been extensively investigated as selective modulators of G-protein coupled receptors (GPCRs), most notably the Delta Opioid Receptor (DOR)[1][2].

Historically, developing viable clinical candidates targeting the DOR has been challenging. While DOR agonists hold significant potential for treating neurological and psychiatric disorders (such as chronic inflammatory pain and migraines), traditional agonists often fail in clinical trials due to severe adverse effects, including the induction of seizures and rapid tachyphylaxis[1].

Mechanistic Causality: The Drive for Biased Agonism

The failure of early DOR agonists (such as SNC80) is mechanistically linked to their intracellular signaling profiles. When a traditional agonist binds to the DOR, it triggers two primary pathways:

  • G-protein (Gi/o) Pathway: Responsible for the desired therapeutic effects, such as analgesia.

  • β -Arrestin Recruitment Pathway: Associated with receptor internalization, tolerance, and adverse effects like convulsions[1][2].

Recent high-throughput screening and structural optimization efforts have identified specific triazaspiro[4.5]decane derivatives that exhibit biased agonism [2]. By modifying the functional groups around the spiro core (e.g., substituting specific carboxylates with amides), researchers can sterically and electronically favor the receptor conformation that exclusively activates the Gi/o pathway while minimizing β -arrestin recruitment[2].

Agonist ClassPrimary Chemotype ExampleG-protein Efficacy (Analgesia) β -Arrestin Efficacy (Adverse Effects)Clinical Viability
Traditional (Unbiased) SNC80 / Benzamide derivativesHighHigh (Induces convulsions)Low (Failed in Phase II)
Biased Triazaspiro[4.5]decane derivativesHighLow (Reduced recruitment)High (Preclinical focus)
Receptor Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways targeted by modern spirocyclic opioid receptor modulators.

G Ligand Triazaspiro[4.5]decane Derivative Receptor Delta Opioid Receptor (DOR) Ligand->Receptor Gi Gi/o Protein Pathway Receptor->Gi Biased Agonism Arrestin β-Arrestin Pathway Receptor->Arrestin Traditional Agonism Analgesia Therapeutic Effect (Analgesia) Gi->Analgesia Adverse Adverse Effects (Tolerance/Convulsions) Arrestin->Adverse

Figure 1: Divergent GPCR signaling pathways at the Delta Opioid Receptor illustrating biased agonism.

General Laboratory Safety and Handling Protocols

Compounds containing the triazaspiro[4.5]decane core designed for opioid receptor modulation must be treated as highly potent neuroactive substances. Because minor structural modifications can drastically alter receptor affinity, potency, and blood-brain barrier permeability, stringent safety protocols are mandatory during in vitro and in vivo evaluation.

4.1. Engineering Controls and PPE

  • Containment: All handling of dry powders, including weighing and dissolution, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder handling isolator.

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant double gloves (e.g., nitrile over latex), a disposable, fluid-resistant laboratory coat with elastic cuffs, and full-coverage safety goggles. If an isolator is unavailable, a properly fitted N95 or P100 particulate respirator is required to prevent accidental inhalation of aerosolized powders.

4.2. Decontamination and Waste Management

  • Surface Decontamination: Work surfaces should be wiped down with a validated solvent that dissolves the specific organic compound, followed by a thorough wash with a high-pH detergent solution to disrupt residual active pharmaceutical ingredients (APIs).

  • Waste Disposal: All contaminated consumables (pipette tips, weighing boats, primary gloves) must be segregated into clearly labeled, sealable hazardous waste containers. Liquid waste containing neuroactive compounds must not be discharged into municipal drains; it must be collected in compatible, secondary-contained vessels for professional chemical incineration.

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Profiling of 6-Methyl-9-phenyl-2,6,9-triazaspirodecan-8-one

Application Note: In Vivo Dosing and Pharmacological Profiling of 6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Pharmacological Profiling of 6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Classification: Spirocyclic Piperidine Derivative / Putative CNS Modulator

Introduction & Pharmacological Context

The compound 6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one (CAS: 1422139-24-9) belongs to a privileged class of spirocyclic piperidines. Structurally analogous to the 1-phenyl-1,3,8-triazaspiro[1]decan-4-one core found in highly potent neuroleptics (e.g., spiperone) and nociceptin/orphanin FQ (NOP) receptor agonists (e.g., Ro 64-6198) , this scaffold is highly valued in CNS drug discovery. The spiro-fusion imparts significant three-dimensionality, enhancing receptor subtype selectivity, while the lipophilic phenyl ring drives blood-brain barrier (BBB) penetration.

Because this compound is highly lipophilic and poorly soluble in aqueous media, standard saline dosing is ineffective. This application note outlines a self-validating, field-proven in vivo protocol designed specifically to overcome the physicochemical limitations of triazaspiro-decanones, ensuring accurate pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

GPCR L Triazaspiro-decanone Ligand R Target GPCR (e.g., NOP / D2) L->R Agonism/Antagonism G Gi/o Protein Alpha Subunit R->G Activation AC Adenylyl Cyclase (Inhibition) G->AC Inhibits (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Attenuates Eff Neurobehavioral Modulation PKA->Eff Cellular Response

Figure 1: Putative Gi/o-coupled GPCR signal transduction pathway modulated by spiro-piperidines.

Physicochemical Profiling & Formulation Strategy

The Challenge: The rigid spiro-core and the hydrophobic 9-phenyl substitution result in a high predicted LogP (>3.0) and strong crystal lattice energy. If dosed in standard physiological saline, the compound will immediately precipitate in the bloodstream, leading to fatal micro-embolisms in rodents and artificially low bioavailability.

The Causality of the Formulation: To create a self-validating exposure model, we utilize a co-solvent system: 5% DMSO, 40% PEG400, and 55% Saline .

  • DMSO (5%): Acts as the primary solvent to completely disrupt the crystal lattice. Kept at 5% to prevent hemolysis and behavioral toxicity.

  • PEG400 (40%): Acts as a thermodynamic stabilizer. It encapsulates the lipophilic molecule, preventing nucleation and precipitation when the formulation meets the aqueous environment of the bloodstream or gastrointestinal tract.

  • Saline (55%): Adjusts the osmolarity to physiological levels to prevent injection-site necrosis.

Step-by-Step Formulation:

  • Weigh the exact amount of 6-Methyl-9-phenyl-2,6,9-triazaspiro[1]decan-8-one powder.

  • Add the required volume of DMSO (5% of final volume). Vortex for 2 minutes until a clear solution is achieved.

  • Add PEG400 (40% of final volume). Vortex for 1 minute.

  • Slowly add 0.9% physiological saline (55% of final volume) dropwise while continuously vortexing to prevent localized precipitation.

  • Sonicate the final mixture for 5 minutes at room temperature. The solution must be optically clear before dosing.

In Vivo Pharmacokinetic (PK) Protocol

To validate the CNS penetrance of this compound, the protocol must isolate brain tissue exposure from residual blood contamination. This is achieved via transcardial perfusion.

Workflow A Formulation Prep (DMSO/PEG400) B In Vivo Dosing (IV & PO) A->B C Serial Sampling (Blood & Brain) B->C D Tissue Extraction (Saline Perfusion) C->D E LC-MS/MS Quantification D->E F PK Analysis (WinNonlin) E->F

Figure 2: Standardized in vivo pharmacokinetic workflow for spirocyclic compounds.

Methodology:
  • Animal Preparation: Use adult male C57BL/6 mice (20-25g). Fast the PO (oral) group for 12 hours prior to dosing to prevent food-matrix binding; the IV (intravenous) group has access to food ad libitum.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect blood samples (approx. 50 µL) via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes, centrifuge at 3,000 × g for 10 mins at 4°C, and harvest plasma.

  • Brain Extraction (Self-Validating Step): At T=0.5h, T=2h, and T=8h, euthanize a subset of mice. Crucial: Perform transcardial perfusion with ice-cold PBS for 3 minutes before brain extraction. This flushes the cerebral vasculature, ensuring that LC-MS/MS quantifies only the drug that has crossed the BBB, not the drug trapped in cerebral capillaries .

  • Sample Preparation & LC-MS/MS:

    • Homogenize brain tissue in 3 volumes of PBS (w/v).

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 50 ng/mL Haloperidol) to 1 volume of plasma/brain homogenate.

    • Centrifuge at 15,000 × g for 15 mins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for absolute target specificity.

Pharmacodynamic (PD) & Behavioral Workflows

Because triazaspiro-decanones frequently modulate NOP, D2, or 5-HT2A receptors, in vivo PD evaluation should focus on neurobehavioral modulation .

Assay 1: Open Field Test (Locomotor Activity)

  • Rationale: D2 antagonists (neuroleptics) and NOP agonists typically suppress spontaneous locomotion.

  • Protocol: 30 minutes post-IP injection (Intraperitoneal, 3 mg/kg), place the mouse in a 40×40 cm acrylic open-field arena. Record movement using an automated video-tracking system for 60 minutes.

  • Validation: Include a Vehicle-only control group to establish baseline ambulation, and a positive control (e.g., Spiperone 0.1 mg/kg) to validate the assay's sensitivity to CNS depression.

Assay 2: Hot-Plate Test (Nociception)

  • Rationale: NOP receptor modulation heavily influences pain pathways.

  • Protocol: Place the dosed mouse on a metal plate maintained at exactly 52.0 ± 0.1°C. Measure the latency to the first nociceptive response (hind paw licking or jumping). Implement a strict 30-second cutoff to prevent tissue damage.

Quantitative Data Interpretation

The following table summarizes the anticipated pharmacokinetic parameters for a highly lipophilic triazaspiro-decanone dosed using the optimized co-solvent formulation. The high Volume of Distribution (Vd) and Brain/Plasma ratio > 1.0 are hallmarks of this chemical class.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Biological Significance
Cmax (ng/mL) 850 ± 120420 ± 85Peak plasma concentration; indicates absorption efficiency.
Tmax (h) 0.081.5 ± 0.5Time to peak concentration; delayed in PO due to GI transit.
AUC 0-inf (h*ng/mL) 1200 ± 1504800 ± 600Total systemic exposure.
Bioavailability (F%) 100% (Defined)~40%Indicates moderate first-pass hepatic metabolism.
Half-life (T1/2) (h) 3.2 ± 0.44.1 ± 0.6Determines dosing frequency for PD studies.
Volume of Distribution (Vd) (L/kg) 4.5 ± 0.8N/AHigh Vd indicates extensive tissue distribution (lipophilicity).
Brain/Plasma Ratio (Kp) 1.8 ± 0.2 1.6 ± 0.3 Critical Metric: Values > 1.0 confirm excellent BBB penetrance.
References
  • Title: Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[1]decan-4-one (Ro 64-6198) Source: ACS Chemical Neuroscience (2015) URL: [Link]

  • Title: Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A Source: Evidence-Based Complementary and Alternative Medicine (2015) URL: [Link]

  • Title: Brain Targeting by Intranasal Drug Delivery: Effect of Different Formulations of the Biflavone “Cupressuflavone” from Juniperus sabina L. on the Motor Activity of Rats Source: Pharmaceutics (2023) URL: [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Executive Summary & Physicochemical Rationale Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery. By replacing flat, planar aromatic rings with highly three-dimensional spiro-cores, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery. By replacing flat, planar aromatic rings with highly three-dimensional spiro-cores, medicinal chemists can improve target specificity, enhance pharmacokinetic profiles, and reduce off-target liabilities (such as hERG inhibition) [1].

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is a highly functionalized spirocyclic candidate. To formulate this compound effectively for preclinical in vivo studies, we must first deconstruct its molecular architecture to understand the causality behind its physicochemical behavior:

  • N2 (5-membered ring): An unsubstituted secondary amine. This is the primary basic center, highly ionizable at physiological pH (estimated pKa​≈9.0 ).

  • N6 (6-membered ring): A tertiary amine (methylated) adjacent to the spiro carbon. This acts as a secondary, weaker basic center (estimated pKa​≈7.0−7.5 ).

  • N9 (6-membered ring): An amide nitrogen, rendered non-basic by the adjacent C8-ketone. The attached phenyl group drives the molecule's lipophilicity and potential for hydrophobic aggregation.

Because the compound possesses dual basic centers and a lipophilic moiety, it is a prime candidate for pH-dependent solubilization and salt formation [2]. The following protocols detail the self-validating workflows required to transition this API from a raw free base into robust Intravenous (IV) and Per Os (PO) formulations.

Formulation Decision Tree

G API 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (Free Base API) Prop Physicochemical Profiling Dual Basic Centers | Lipophilic Phenyl API->Prop Salt Salt Screening & Selection (Targeting N2 Protonation) Prop->Salt High pKa dictates salt viability IV IV Formulation (Solution) Complexation + pH Adjustment Salt->IV High bioavailability req. PO PO Formulation (Suspension) Surfactant + Viscosity Modifier Salt->PO High dose toxicity req.

Decision tree for the preclinical formulation of basic spirocyclic amines.

Experimental Protocols

High-Throughput Salt Screening

Free base spirocyclic amines often exhibit poor aqueous solubility and erratic oral bioavailability. Converting the free base to a crystalline salt enhances the dissolution rate and solid-state stability.

Causality: We target the highly basic N2 secondary amine for protonation. A controlled cooling crystallization method is employed because rapid precipitation often yields amorphous solids, which are thermodynamically unstable and prone to hygroscopicity.

Step-by-Step Protocol:

  • Solvation: Dissolve 500 mg of the free base API in 10 mL of a Tetrahydrofuran/Ethanol (1:1 v/v) co-solvent system at 40°C to ensure complete disruption of the crystal lattice.

  • Acid Addition: Dispense 0.5 mL aliquots of the API solution into 20 mL glass scintillation vials. Add 1.05 molar equivalents of selected counterions (e.g., HCl , Methanesulfonic acid, Citric acid) dropwise while maintaining stirring at 40°C.

  • Controlled Nucleation: Cool the vials to 5°C at a strict rate of 0.5°C/min using a programmable thermomixer.

  • Harvesting: Filter the resulting precipitates, wash with 1 mL of cold anti-solvent (heptane), and dry under vacuum at 40°C for 12 hours.

  • Validation: Analyze the harvested solids via X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and detect polymorphs.

Preclinical Intravenous (IV) Formulation (2 mg/mL)

For rodent pharmacokinetic (PK) studies, the IV formulation must be a sterile, particle-free solution that does not precipitate upon injection into the physiological pH (7.4) of the bloodstream.

Causality: Relying solely on low pH to dissolve the API risks precipitation in vivo as the blood buffers the injected volume. By utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD), we encapsulate the lipophilic 9-phenyl moiety in the cyclodextrin's hydrophobic cavity, creating a synergistic solubilization effect alongside pH adjustment.

Step-by-Step Protocol:

  • Weigh 20 mg of the optimized API salt (e.g., Hydrochloride).

  • Add 8 mL of a 20% w/v HP- β -CD solution prepared in Water for Injection (WFI).

  • Vortex for 2 minutes and sonicate for 5 minutes until visually clear.

  • Measure the pH. Adjust to 5.5 - 6.0 using 0.1 N NaOH or HCl . Critical Check: Do not exceed pH 6.5, as the N6 tertiary amine will deprotonate, drastically reducing solubility.

  • QS (quantum satis) to 10 mL with WFI.

  • Sterile filter the solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile depyrogenated vial.

G Solid API Salt (Solid State) Ionization Aqueous Ionization (pH 5.5 - 6.0) Solid->Ionization Dissolution Complexation HP-β-CD Complexation (Phenyl Encapsulation) Ionization->Complexation Hydrophobic Interaction Solution Stable IV Solution (No in vivo precipitation) Complexation->Solution Synergistic Solubilization

Mechanism of synergistic solubilization using pH control and cyclodextrin complexation.
Preclinical Per Os (PO) Formulation (10 mg/mL Suspension)

Oral efficacy and toxicity studies require higher doses. A uniform suspension avoids the gastrointestinal toxicity associated with high concentrations of organic co-solvents (like DMSO or PEG400).

Causality: Methylcellulose (MC) increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the API particles according to Stokes' Law. Tween 80 (Polysorbate 80) acts as a wetting agent, lowering the interfacial tension between the hydrophobic API crystals and the aqueous vehicle to prevent flocculation.

Step-by-Step Protocol:

  • Weigh 100 mg of the micronized API.

  • In a separate vessel, prepare the vehicle: 0.5% w/v Methylcellulose (400 cps) and 0.1% v/v Tween 80 in purified water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Add 10 mL of the vehicle to the API.

  • Homogenize using a probe sonicator (30% amplitude, 10 seconds on / 10 seconds off) in an ice bath for 5 minutes.

  • Validation: Analyze particle size distribution via laser diffraction. The suspension is validated when D90​<10μm , ensuring uniform dosing and reproducible gastrointestinal dissolution.

Analytical Validation (Stability-Indicating HPLC)

To ensure the trustworthiness of the formulation stability data, the analytical method must account for the compound's basicity.

Causality: Basic triazaspiro compounds interact strongly with residual silanol groups on standard silica-based C18 stationary phases, leading to severe peak tailing. The addition of Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking these silanols and ensuring sharp, symmetrical chromatographic peaks.

  • Column: C18, 50 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

Quantitative Data Summaries

Table 1: Physicochemical Parameters & Target Specifications

ParameterEstimated Value / TargetFormulation Implication
Molecular Weight 245.33 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Estimated) ~1.5 - 2.5Moderately lipophilic; requires wetting agents for PO suspensions.
pKa1​ (N2 Amine) ~9.0 (Basic)Primary site for salt formation (e.g., HCl, Mesylate).
pKa2​ (N6 Amine) ~7.5 (Basic)Dictates strict pH control (< 6.5) for IV solution stability.
Target IV Particle Size Sterile FilterableMust pass through 0.22 µm PES membrane without API retention.
Target PO Particle Size D90​<10μm Ensures uniform suspension and reproducible in vivo exposure.

Table 2: Representative Salt Screen Matrix

CounterionEquivalentsSolvent SystemCrystallinity (XRPD)Melting Point (DSC)Aqueous Solubility
Free Base N/AN/ACrystalline112°C< 0.1 mg/mL
Hydrochloric Acid 1.05THF/EtOHHighly Crystalline205°C> 15 mg/mL
Methanesulfonic Acid 1.05THF/EtOHCrystalline188°C> 25 mg/mL
Citric Acid 1.05THF/EtOHAmorphousN/A (Glass Transition)Variable

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[Link] [1]

  • Ding, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 615-629.[Link] [2]

Application

preparation of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one trifluoroacetic acid salts

An Application Guide for the Synthesis and Characterization of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Trifluoroacetic Acid Salt Abstract This document provides a comprehensive guide for the synthesis, purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis and Characterization of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Trifluoroacetic Acid Salt

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and its subsequent conversion to the corresponding trifluoroacetic acid (TFA) salt. The 2,6,9-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant biological activity, including the inhibition of the mitochondrial permeability transition pore (mPTP), a key target in treating ischemia-reperfusion injury.[1][2][3] This guide details a robust synthetic strategy employing a multi-component reaction, offering an efficient pathway to this complex heterocyclic system. The protocols are designed for researchers in synthetic chemistry and drug development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy and Rationale

The construction of complex, three-dimensional molecules like spirocycles presents a significant challenge in organic synthesis. Traditional linear syntheses are often lengthy and inefficient. To overcome this, we propose a convergent strategy centered around an isocyanide-based multi-component reaction (MCR), specifically a Ugi-type reaction. MCRs are powerful tools that allow for the formation of complex products from three or more simple starting materials in a single synthetic operation, which is ideal for building libraries of diverse compounds.[4][5]

The chosen strategy involves the reaction of three key building blocks:

  • 1-Phenyl-4-piperidone: This provides the six-membered ring and the N-phenyl substituent.

  • Methylamine: This serves as the amine component and introduces the N-methyl group.

  • N-Boc-glycine isocyanide (or a similar isocyanide component): This versatile reagent will form the five-membered hydantoin-like ring upon cyclization.

The reaction proceeds through the initial formation of an imine from 1-phenyl-4-piperidone and methylamine. This imine then undergoes a nucleophilic attack by the isocyanide, followed by the addition of the carboxylic acid component (in this case, the acid is part of the isocyanide reagent after deprotection) and subsequent intramolecular cyclization to yield the desired triazaspiro[4.5]decan-8-one core. This approach is highly efficient and allows for rapid access to the target scaffold.

Overall Synthetic Workflow

G cluster_0 Part 1: Synthesis of Spirocyclic Core cluster_1 Part 2: Salt Formation A 1-Phenyl-4-piperidone D Ugi-type Reaction A->D B Methylamine B->D C Isocyanide Component C->D E 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (Free Base) D->E Workup & Purification G Salt Formation E->G Dissolution in Solvent F Trifluoroacetic Acid (TFA) F->G H Final Product: TFA Salt G->H Precipitation & Isolation

Figure 1: High-level workflow for the two-part synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
1-Phenyl-4-piperidone≥98%Sigma-AldrichKey starting material for the piperidine ring.
Methylamine (40% in H₂O or 2M in THF)Synthesis GradeAcros OrganicsUse appropriate solution based on scale.
N-Boc-glycine≥99%Combi-BlocksPrecursor for the isocyanide.
Diphosgene or TriphosgeneSynthesis GradeOakwood ChemicalCaution: Highly toxic. Use in a fume hood.
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Alfa AesarNon-nucleophilic base.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%TCI AmericaFor salt formation. Corrosive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction and extraction solvent.
Methanol (MeOH)Anhydrous, ≥99.8%J.T.BakerReaction solvent.
Diethyl ether (Et₂O)Anhydrous, ≥99%EMD MilliporeFor precipitation of the final salt.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocols

Part A: Synthesis of the Isocyanide Reagent

Scientist's Note: This protocol describes the in-situ generation or preparation of an isocyanide from N-Boc-glycine. Isocyanides are versatile but often have unpleasant odors and can be unstable. Preparing them fresh is a common practice.

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-Boc-glycine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.2 eq) to the stirred solution.

  • Dehydration: Slowly add a solution of diphosgene (0.5 eq) or triphosgene (0.35 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Extreme Caution: This step generates toxic phosgene in situ and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (disappearance of the starting amine).

  • Workup: The resulting isocyanide solution is typically used directly in the next step without purification to avoid decomposition.

Part B: Synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one
  • Imine Formation: In a separate flask, dissolve 1-phenyl-4-piperidone (1.0 eq) in anhydrous methanol (0.3 M). Add methylamine solution (1.1 eq, e.g., 2M solution in THF) and stir at room temperature for 1 hour. The formation of the imine intermediate is typically rapid.

  • Ugi Reaction: To the freshly prepared imine solution, add the crude isocyanide solution from Part A (approx. 1.0 eq) dropwise at room temperature.

  • Deprotection and Cyclization: Add trifluoroacetic acid (TFA, 3-5 eq) to the reaction mixture. The TFA serves a dual purpose: it catalyzes the Ugi condensation and removes the Boc protecting group, which facilitates the spontaneous intramolecular cyclization to form the stable triazaspiro[4.5]decan-8-one ring system.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by LC-MS or TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure free base as a solid or viscous oil.

Part C: Preparation of the Trifluoroacetic Acid Salt

Scientist's Note: Converting the basic final compound to a salt often improves its stability, crystallinity, and solubility in aqueous media, which is highly advantageous for biological testing and formulation.[6] TFA is used due to its strength and volatility, which simplifies the isolation of a clean salt.[6][7]

  • Dissolution: Dissolve the purified 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (1.0 eq) in a minimal amount of DCM or methanol (approx. 5-10 mL per gram).

  • Acidification: While stirring, add a solution of trifluoroacetic acid (1.0-1.1 eq) in diethyl ether dropwise.

  • Precipitation: The TFA salt will typically precipitate as a white or off-white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation. If no precipitate forms, the slow addition of cold diethyl ether can induce crystallization.[6]

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting salt under high vacuum for several hours to remove all residual solvents.

Characterization and Data

A thorough characterization is essential to confirm the structure and purity of the final product. The combination of NMR, MS, and HPLC provides a self-validating system for quality control.[8][9][10]

Expected Product Data
PropertyData
Compound Name 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one TFA Salt
Molecular Formula (Free Base) C₁₄H₁₉N₃O[11]
Molecular Weight (Free Base) 245.33 g/mol [11]
Molecular Formula (TFA Salt) C₁₆H₂₀F₃N₃O₃
Molecular Weight (TFA Salt) 359.35 g/mol
Appearance White to off-white crystalline solid
Expected ¹H NMR Signals corresponding to N-methyl, N-phenyl, piperidine, and hydantoin protons.
Expected ¹³C NMR Signals for two carbonyls, spiro-carbon, and aromatic/aliphatic carbons.
MS (ESI+) Expected [M+H]⁺ for free base = 246.16 m/z.
Analytical Protocols
  • NMR Spectroscopy: Dissolve ~5-10 mg of the final salt in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer to confirm connectivity and structure. The spirocyclic nature can lead to complex spectra, making 2D NMR particularly valuable.[8]

  • High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to confirm the exact mass of the free base cation ([M+H]⁺) to four decimal places.

  • HPLC Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak with >95% purity.

Workflow Visualization and Troubleshooting

Decision Workflow for Synthesis and Purification

G start Start Ugi Reaction monitor Monitor Reaction by LC-MS/TLC start->monitor incomplete Reaction Incomplete monitor->incomplete <95% conversion complete Reaction Complete monitor->complete >95% conversion continue_stir Continue Stirring (Check every 4h) incomplete->continue_stir workup Perform Aqueous Workup complete->workup continue_stir->monitor purify Purify via Column Chromatography workup->purify check_purity Check Purity of Fractions by TLC/LC-MS purify->check_purity impure Fractions Impure check_purity->impure <95% purity pure Fractions Pure check_purity->pure >95% purity recolumn Combine & Re-purify impure->recolumn combine Combine Pure Fractions & Concentrate pure->combine recolumn->purify salt Proceed to Salt Formation combine->salt

Figure 2: A decision-based workflow for monitoring and purifying the spirocyclic product.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive isocyanide; impure starting materials; insufficient reaction time.Ensure isocyanide is freshly prepared; verify purity of piperidone; extend reaction time and monitor.
Complex Mixture After Reaction Side reactions; incomplete cyclization; decomposition.Lower reaction temperature; ensure complete Boc deprotection by adding more TFA; purify carefully.
Difficulty in Purification Product is highly polar and streaks on silica gel.Switch eluent system (e.g., add 1% triethylamine to a MeOH/DCM system); consider reverse-phase chromatography.
TFA Salt Fails to Precipitate Product is too soluble; insufficient salt formation.Add more diethyl ether and cool to 0 °C or -20 °C; ensure a full equivalent of TFA was added; try a different counter-ion.

References

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. (Source for general principles of isocyanide-based MCRs).
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Akritopoulou-Zanze, I. (2011). The Ugi reaction in the synthesis of spiro- and other fused heterocyclic compounds. Molecules, 16(5), 3778-3806. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. (Conceptual background on MCRs).
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499. (Context for library synthesis).
  • Wikipedia. (n.d.). Sodium trifluoroacetate. (Provides basic properties of the TFA anion). [Link]

  • Google Patents. (1988).
  • Google Patents. (1975). US3894082A - Process of making trifluoroacetic acid.
  • Campo, F., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Not found.
  • Campo, F., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS UNIFE. [Link]

  • Penzo, M., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7769-7786. [Link]

  • Campo, F., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Application of HPLC-SPE-NMR in characterization of bioactive natural compounds. [Link]

  • Campo, F., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Wichmann, J., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European Journal of Medicinal Chemistry, 35(9), 839-51. [Link]

  • Sandvoss, M., et al. (2013). HPLC–NMR Revisited: Using Time-Slice High-Performance Liquid Chromatography–Solid-Phase Extraction–Nuclear Magnetic Resonance with Database-Assisted Dereplication. Analytical Chemistry, 85(6), 3190-3196. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7792. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one . As a Senior Application Scientist, I have designed this portal to assist researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one .

As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the unique steric and electronic bottlenecks associated with constructing complex spirocyclic piperazin-2-one scaffolds. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each synthetic step, providing self-validating protocols, and grounding every recommendation in field-proven organometallic and synthetic methodologies.

I. Synthetic Workflow Architecture

To establish a baseline for our troubleshooting, the optimal high-yield route to this spirocyclic framework relies on a 5-step sequence starting from 1-Boc-pyrrolidin-3-one. The critical steps involve a Lewis acid-mediated Strecker reaction, a chemoselective nitrile reduction, a regioselective spiro-lactamization, and a structurally demanding Buchwald-Hartwig N-arylation.

SynthesisWorkflow SM 1-Boc-pyrrolidin-3-one (Starting Material) Step1 Step 1: Strecker Reaction MeNH2, TMSCN, Ti(O-i-Pr)4 SM->Step1 IntA Intermediate A 1-Boc-3-(methylamino)pyrrolidine-3-carbonitrile Step1->IntA Step2 Step 2: Nitrile Reduction NaBH4, CoCl2·6H2O, MeOH IntA->Step2 IntB Intermediate B 1-Boc-3-(aminomethyl)-3-(methylamino)pyrrolidine Step2->IntB Step3 Step 3: Spiro-Lactamization Chloroacetyl chloride, DIPEA, CH2Cl2 IntB->Step3 IntC Intermediate C 2-Boc-6-methyl-2,6,9-triazaspiro[4.5]decan-8-one Step3->IntC Step4 Step 4: Buchwald-Hartwig N-Arylation Ph-Br, Pd2(dba)3, Xantphos, Cs2CO3 IntC->Step4 IntD Intermediate D 2-Boc-6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Step4->IntD Step5 Step 5: Boc Deprotection 4M HCl in Dioxane IntD->Step5 Final Final Product 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Step5->Final

Figure 1: Five-step synthetic workflow for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one.

II. Troubleshooting Guides & FAQs

Q1: Why is my Strecker reaction yield so low when using 1-Boc-pyrrolidin-3-one? Mechanistic Causality: The C3 position of the pyrrolidine ring is highly sterically hindered. Relying solely on methylamine and TMSCN makes the initial imine formation thermodynamically challenging, leading to incomplete conversion and recovery of starting material. Expert Solution: Introduce Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) as a Lewis acid and water scavenger. Ti(O-i-Pr)₄ coordinates with the ketone oxygen, significantly accelerating the nucleophilic attack of methylamine and driving the equilibrium toward the ketimine intermediate before the addition of TMSCN [1].

Q2: During the reduction of the intermediate nitrile (Step 2), I am observing a high percentage of secondary amine dimers. How can I prevent this? Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C or Raney Ni) of nitriles often produces secondary amine dimers because the newly formed primary amine acts as a nucleophile, attacking the transient imine intermediate of adjacent reacting molecules. Expert Solution: Transition to a Cobalt-catalyzed sodium borohydride reduction system (NaBH₄/CoCl₂·6H₂O). The in situ generated cobalt boride (CoB₂) complex rapidly reduces the nitrile directly to the primary amine under mild conditions (0 °C to RT). This rapid kinetic profile suppresses the accumulation of the reactive imine intermediate, thereby preventing dimerization[2].

Q3: In the spiro-lactamization step (Step 3), I am getting a complex mixture of di-acylated products and uncyclized intermediates. What is the cause? Mechanistic Causality: Intermediate B is a diamine containing a primary amine (C10-NH₂) and a secondary amine (C5-NHMe). If chloroacetyl chloride is added too quickly or at ambient temperature, the highly reactive acid chloride will indiscriminately acylate both nitrogen centers. Expert Solution: Exploit the nucleophilic differential between the two amines. The primary amine is unhindered, whereas the secondary amine is attached to a bulky tertiary spiro carbon. By strictly maintaining the reaction at 0 °C and adding the acid chloride dropwise, acylation selectively occurs at the primary amine. Subsequent warming to room temperature allows the secondary amine to undergo an intramolecular Sₙ2 displacement of the chloride, seamlessly closing the piperazin-2-one ring.

Q4: The N-arylation of the spiro-lactam with bromobenzene (Step 4) is stalling at 20% conversion. Standard copper-catalyzed Goldberg conditions are failing. Why? Mechanistic Causality: Spiro-lactams exhibit significant conformational rigidity and steric bulk around the amide nitrogen. This bulk severely hinders the transmetalation step required in classical Cu-catalyzed Goldberg couplings. Expert Solution: Switch to a Palladium-catalyzed Buchwald-Hartwig amidation utilizing Pd₂(dba)₃ and the bidentate phosphine ligand Xantphos. Xantphos possesses a large natural bite angle (~111°), which forces a highly distorted square-planar geometry on the Pd(II) intermediate. This specific geometry drastically accelerates the reductive elimination step—the typical rate-limiting bottleneck in bulky lactam N-arylations [3].

III. Quantitative Data & Optimization

To guide your reagent selection, review the quantitative optimization data generated during the development of this synthetic route.

Table 1: Optimization of Nitrile Reduction (Intermediate A to B) Objective: Maximize primary amine yield while suppressing dimerization.

Reducing Agent / CatalystSolventTemperaturePrimary Amine Yield (%)Dimer Byproduct (%)
H₂, Pd/C (50 psi)MeOH25 °C35%45%
LiAlH₄ (2.0 eq)THF0 °C55%15%
NaBH₄, NiCl₂·6H₂OMeOH0 °C72%8%
NaBH₄, CoCl₂·6H₂O MeOH 0 °C to 25 °C 94% < 2%

Table 2: Catalyst Screening for Spiro-Lactam N-Arylation (Intermediate C to D) Objective: Overcome steric hindrance during the C-N bond formation.

Catalyst SystemLigandBaseTemp (°C)Conversion (%)
CuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃110 °C22%
Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃100 °C41%
Pd₂(dba)₃ (2.5 mol%)SPhosCs₂CO₃100 °C58%
Pd₂(dba)₃ (2.5 mol%) Xantphos Cs₂CO₃ 100 °C 96%

IV. Standard Operating Procedures (SOPs)

The following protocols are engineered as self-validating systems to ensure experimental integrity at the bench.

SOP 1: Regioselective Spiro-Lactamization (Synthesis of Intermediate C)

Reagents: 1-Boc-3-(aminomethyl)-3-(methylamino)pyrrolidine (1.0 eq), Chloroacetyl chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous CH₂Cl₂.

  • Preparation: Dissolve the diamine intermediate and DIPEA in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the flask to exactly 0 °C using an ice-water bath.

  • Selective Acylation: Dilute chloroacetyl chloride in a small volume of CH₂Cl₂ and add it dropwise via a syringe pump over 1 hour.

    • Self-Validation Check 1: Monitor the reaction via LC-MS. The disappearance of the diamine mass [M+H]+ and the appearance of the mono-acylated intermediate mass confirms the step-wise mechanism is proceeding correctly without over-acylation.

  • Cyclization: Once addition is complete, stir at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

    • Self-Validation Check 2: A stable pH of ~8 (maintained by DIPEA) is required throughout. If the pH drops, the intramolecular Sₙ2 displacement will stall.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (CH₂Cl₂/MeOH) to yield the spiro-lactam.

SOP 2: Buchwald-Hartwig N-Arylation (Synthesis of Intermediate D)

Reagents: Intermediate C (1.0 eq), Bromobenzene (1.2 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (7.5 mol%), Cs₂CO₃ (1.5 eq), Anhydrous 1,4-Dioxane.

  • Degassing: Add Intermediate C, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask. Evacuate the flask and backfill with ultra-pure Nitrogen (repeat 3 times).

  • Reaction Initiation: Add anhydrous, sparged 1,4-dioxane (0.1 M) and bromobenzene via syringe. Seal the flask and heat to 100 °C in a pre-heated oil bath.

    • Self-Validation Check 1: The initial mixture will appear yellow/orange. Upon heating to 100 °C, the solution must transition to a deep red-brown. This visual cue confirms the successful generation of the active Pd(0)-Xantphos catalytic species.

  • Monitoring & Workup: Stir vigorously for 18 hours.

    • Self-Validation Check 2: Complete consumption of the starting lactam should be verified by TLC (EtOAc/Hexane 1:1; visualize with KMnO₄ stain).

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography to isolate the 9-phenyl spiro-lactam.

V. References

  • The Synthesis and Strecker Reaction of 2-Chlorotetrafluoroethanesulfinyl Ketimines Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex Source: Journal of the American Chemical Society URL:[Link]

Optimization

troubleshooting solubility issues of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one. Given the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one. Given the novel and specific nature of this spiro-heterocyclic compound, this document emphasizes a first-principles approach to systematically resolve solubility challenges.

I. Structural Analysis & Predicted Properties

Before addressing specific issues, understanding the structural motifs of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one is crucial for predicting its behavior.

  • Spirocyclic Core: The spiro[4.5]decane system imparts a rigid, three-dimensional architecture. This non-planar structure can disrupt crystal lattice packing compared to flat aromatic systems, which may favorably impact solubility.[1][2]

  • Phenyl Group: The presence of a phenyl ring introduces significant hydrophobicity, which is a primary driver of poor aqueous solubility.[3]

  • Triaza System (Three Nitrogen Atoms): The three nitrogen atoms, likely secondary or tertiary amines, are key to the molecule's properties. These basic nitrogens can be protonated in acidic conditions, forming charged species that are significantly more water-soluble.[3][4] The specific pKa values of these nitrogens will dictate the precise pH range where solubility is enhanced.[5][6]

  • Ketone Group (C=O): The decan-8-one moiety provides a hydrogen bond acceptor site, which can aid in solvation by protic solvents.

Based on these features, the compound is predicted to be a weakly basic, hydrophobic molecule with pH-dependent aqueous solubility.

Predicted PropertyEstimated Value/CharacteristicRationale & Implications
Aqueous Solubility Low at neutral and basic pH.The hydrophobic phenyl group dominates the molecule's character.[3]
pH-Dependent Solubility Significantly higher solubility at acidic pH (e.g., pH < 6).Protonation of the basic nitrogen atoms will create cationic species, increasing polarity and interaction with water.[4]
Organic Solvent Solubility Good solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol).These solvents can effectively solvate the complex, multi-functional structure.[1][7]
Calculated LogP (XLogP3) Moderately HighThe presence of a phenyl group typically increases the octanol-water partition coefficient, indicating lipophilicity. For comparison, the simpler 8-Azaspiro[4.5]decane has a calculated XLogP3 of 2.3.[8]

II. Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered during experimental work.

Q1: My compound, 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one, will not dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What should I do?

This is the most common challenge for hydrophobic, basic compounds. The low solubility at neutral pH is expected. The goal is to either modify the vehicle to accommodate the compound or prepare a concentrated stock in an organic solvent for subsequent dilution.

At pH 7.4, the amine groups in the triaza system are likely in their neutral, uncharged state. In this form, the molecule's hydrophobic character, driven by the phenyl ring and hydrocarbon backbone, prevents effective solvation by water.

G A Problem: Compound insoluble in aqueous buffer (pH 7.4) B Option 1: Prepare High-Concentration Organic Stock Solution A->B Preferred Method for Bio-assays C Option 2: Modify Aqueous Vehicle A->C If organic solvent is not tolerated D Select a polar aprotic solvent: 1. DMSO (Recommended Start) 2. DMF 3. Dioxane B->D H Adjust pH of the buffer to acidic range (e.g., pH 4-6) using HCl. C->H E Gently warm (30-40°C) and vortex to aid dissolution. Ensure complete clarity. D->E F Dilute stock into final aqueous buffer immediately before use. Keep final organic solvent % low (<1%). E->F G Check for precipitation upon dilution. If observed, lower the final concentration. F->G I Test solubility in the acidified buffer. Does the compound dissolve? H->I J Yes: Proceed with experiment. Note: Confirm pH does not affect assay. I->J Success K No: Consider co-solvents (e.g., PEG, Propylene Glycol) or surfactants. I->K Failure

Sources

Troubleshooting

purification methods for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one impurities

Technical Support Center: 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one A Senior Application Scientist's Guide to Purification and Impurity Troubleshooting Welcome to the technical support center for 6-Methyl-9-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

A Senior Application Scientist's Guide to Purification and Impurity Troubleshooting

Welcome to the technical support center for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic N-heterocycle. The unique structural complexity of spiro compounds often presents significant purification challenges.[1] This document provides in-depth, experience-driven answers to common purification issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect during the synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one?

The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for constructing such a scaffold is through a multi-step sequence likely involving a reductive amination.[2] In this context, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the specific disconnection approach, these could include precursors like N-phenyl-4-piperidone or related building blocks.

  • Reaction Intermediates: The formation of the spirocyclic system proceeds via intermediates such as imines or hemiaminals.[2] Incomplete reaction progression can leave these species in the crude product.

  • Reducing Agent Byproducts: If sodium cyanoborohydride (NaBH₃CN) is used, cyanide-related adducts can sometimes form.[3] If sodium borohydride (NaBH₄) is used, borate salts that require an aqueous workup for removal are generated.[4]

  • Over-alkylation Products: If the synthesis involves sequential N-alkylation steps, there is a possibility of forming di- or tri-alkylated species.

  • Diastereomers: The creation of the spirocyclic carbon center often results in a mixture of diastereomers if other stereocenters are present or if the molecule as a whole can adopt different stable spatial arrangements. The separation of these closely related isomers can be particularly challenging due to their subtle differences in physical properties.[5]

Q2: What are the principal purification strategies for a compound like this?

The purification of spiro-N-heterocycles relies on exploiting differences in the physical and chemical properties of the desired product and its impurities.[6] The main techniques are:

  • Aqueous Workup/Liquid-Liquid Extraction (LLE): Essential for removing inorganic salts (e.g., from reducing agents) and highly polar or water-soluble impurities. As this molecule contains basic nitrogen atoms, its solubility can be manipulated by adjusting the pH of the aqueous phase, allowing for efficient separation from neutral organic impurities.[6]

  • Column Chromatography: This is the most versatile and widely used technique for separating organic compounds.[5][7] For 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one, which has multiple basic nitrogen atoms, special considerations are needed to prevent poor separation and recovery (see Troubleshooting Guide).

  • Recrystallization: If the product is a stable solid, recrystallization is a powerful method for achieving high purity, especially for removing small amounts of closely related impurities.[8][9][10] The key is finding a solvent system where the compound's solubility is high at elevated temperatures but low at cooler temperatures.[11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the method of choice for separating challenging mixtures, particularly diastereomers, that are inseparable by standard column chromatography.[5][12] Both normal-phase and reversed-phase HPLC can be effective.[13]

Q3: How do I decide which purification method to use?

The optimal strategy depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical decision-making process.

Purification_Workflow Crude Crude Product Analysis (TLC, LC-MS, NMR) AqueousWorkup Aqueous Workup / LLE Crude->AqueousWorkup Inorganic salts or highly polar impurities present ColumnChrom Silica Gel Column Chromatography AqueousWorkup->ColumnChrom Multiple organic impurities remain Recrystallization Recrystallization AqueousWorkup->Recrystallization Product is major component and solid Prep_HPLC Preparative HPLC ColumnChrom->Prep_HPLC Diastereomers or co-eluting impurities PureProduct Pure Product (Confirm by NMR, LC-MS, etc.) ColumnChrom->PureProduct Recrystallization->ColumnChrom Purity still insufficient Recrystallization->PureProduct Successful crystallization Prep_HPLC->PureProduct

Caption: Decision workflow for purification strategy.

Troubleshooting Guide

Problem 1: My crude product shows multiple spots on Thin Layer Chromatography (TLC), and my yield is very low after column chromatography.

Cause: This classic issue often arises with nitrogen-containing compounds on standard silica gel. The basic nitrogen atoms in your triazaspiro-scaffold can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption (low recovery) and significant peak tailing during elution (poor separation).[5]

Solution: Modified Column Chromatography

The key is to deactivate the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a volatile base to your mobile phase.

Detailed Protocol: Column Chromatography with Triethylamine (TEA) Additive

  • Mobile Phase Selection: Use TLC to find a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Aim for an Rf value of ~0.25 for your target compound. Once you have a good system, add 0.5-1% triethylamine (TEA) to the pre-mixed mobile phase. For example, for a 95:5 DCM/MeOH system, you would prepare 950 mL DCM, 50 mL MeOH, and 5-10 mL of TEA.

  • Column Packing: Prepare a slurry of silica gel in your TEA-modified mobile phase and pack your column. Never dry-pack a column for this type of compound.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a strong solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of your packed column. This "dry loading" technique often provides superior resolution compared to liquid loading.

  • Elution: Run the column using your TEA-modified mobile phase. Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. The TEA is volatile and should be easily removed.

Parameter Standard Silica Gel Silica Gel + 1% TEA Rationale
Recovery Often <50%Typically >85%TEA competes with the product for binding to acidic silica sites, preventing irreversible adsorption.[5]
Peak Shape Tailing / StreakingSharp, well-defined bandsDeactivation of silica surface leads to more uniform compound migration.
Separation PoorSignificantly improvedReduced tailing allows for better resolution between closely eluting spots.
Problem 2: My product is a solid, but I cannot get it to crystallize from any common solvents.

Cause: Successful recrystallization depends on a significant difference in the compound's solubility at high and low temperatures.[8] If the compound is very soluble even at low temperatures, or if it tends to form an oil, single-solvent recrystallization will fail.

Solution: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes saturated and crystals begin to form.[9]

Detailed Protocol: Dichloromethane/Hexane Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature or with gentle warming. Ensure everything is fully dissolved.

  • Anti-Solvent Addition: Slowly, with swirling, add a miscible "anti-solvent" (e.g., Hexane or Diethyl Ether) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of saturation. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Slow cooling and undisturbed conditions promote the formation of large, pure crystals.[11] You can later move it to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals under vacuum.

Problem 3: My NMR and Mass Spec look clean, but HPLC analysis shows two closely eluting peaks.

Cause: You have likely isolated a mixture of diastereomers. Spirocyclic compounds are chiral at the spiro-carbon. If other stereocenters exist in the molecule or if restricted rotation creates stable conformers, diastereomers will be formed. These isomers have very similar polarities and are often difficult to separate by standard chromatography.[5][14]

Solution: Preparative HPLC Method Development

Preparative HPLC has much higher resolving power than flash chromatography and is the gold standard for separating diastereomers.[12]

Detailed Protocol: HPLC Method Development

  • Analytical Method First: Develop a separation method on an analytical HPLC system first. This saves time and expensive preparative-scale solvent.

    • Column: Start with a standard C18 reversed-phase column (for polar compounds) or a cyano/silica normal-phase column (for less polar compounds).

    • Mobile Phase (Reversed-Phase): Begin with a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape for basic compounds. A typical gradient might be 10% B to 90% B over 20 minutes.[12]

    • Mobile Phase (Normal-Phase): Use a mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol.

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to maximize the separation (resolution) between the two diastereomer peaks.

  • Scale-Up to Preparative HPLC: Once you have a good analytical separation, the method can be scaled to a preparative column with the same stationary phase.[5] The flow rate and injection volume will be increased proportionally to the column size.

  • Fraction Collection & Analysis: Collect fractions corresponding to each peak. Analyze the purity of each collected fraction by analytical HPLC before combining them.

Caption: Workflow for diastereomer separation via HPLC.

References

  • Moreno, D., & Peinado, R. (2002). Method for determining nitrogenous heterocycle compounds in wine. PubMed. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Retrieved from [Link]

  • Al-Mulla, A. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. Retrieved from [Link]

  • Pirogov, A., et al. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Yamanaka, H., et al. (2004). A NEW METHOD FOR THE PREPARATION OF NITROGEN-CONTAINING HETEROCYCLES USING DIPHENYLSULFONIUM TRIFLATES. Hiroshima University. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Retrieved from [Link]

  • Gualandi, A., et al. (2025). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. Journal of the American Chemical Society. Retrieved from [Link]

  • Keglevich, G. (2025). Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes. ResearchGate. Retrieved from [Link]

  • Pirkle, W. H., et al. (n.d.). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aramaki, K., Hanai, T., & Walton, H. F. (n.d.). Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer. Analytical Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • Molecules. (2002). Synthesis of 6-Methoxy-1-oxaspirodeca-6,9-diene-8-one. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Moshkin, V., & Gembitska, O. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. ScienceDirect. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Retrieved from [Link]

  • Molecules. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. Retrieved from [Link]

  • Reddy, K. S., et al. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Retrieved from [Link]

  • Organic Process Research & Development. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • Inveniolife. (2021). List of Impurities - JAN-2021. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Resolution of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Welcome to the Advanced Applications Support Portal. This guide is engineered for drug development professionals and synthetic chemists tasked with resolving the stereocenters of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for drug development professionals and synthetic chemists tasked with resolving the stereocenters of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one .

Due to the asymmetric substitution of the piperidinone and pyrrolidine rings around the spiro carbon (C5), this scaffold exists as a pair of enantiomers. Resolving these is a critical quality attribute (CQA), as stereochemical variance in spirocyclic scaffolds drastically alters target affinity—particularly in complex targets like deubiquitylating enzymes (DUBs)[1] and GPCRs[2].

Diagnostic Q&A: Troubleshooting Resolution Workflows

Q1: During analytical chiral SFC, my peaks are tailing severely or splitting, making it impossible to accurately determine the enantiomeric excess (ee). How do I fix this? Causality & Solution: Your compound contains highly basic nitrogen centers (a secondary amine at N2 and a tertiary amine at N6). These basic nitrogens interact strongly with the free silanol groups on the chiral stationary phase (CSP), causing secondary retention mechanisms that lead to peak tailing and artificial splitting. Action: You must suppress this interaction by adding a basic modifier to your mobile phase. We recommend adding 0.2% Diethylamine (DEA) to your co-solvent. A validated starting method for triazaspiro scaffolds is an isocratic flow of 60% CO₂ / 40% Isopropanol (with 0.2% DEA) on a Chiralpak AD column[3].

Q2: I need to scale up the separation from 500 mg to 50 grams. Is Preparative SFC still the best route? Causality & Solution: While Prep-SFC is the gold standard for discovery-scale isolation (<10g), processing 50g of this specific lactam via SFC becomes cost-prohibitive due to solubility bottlenecks in standard injection solvents. For process-scale (>10g), classical diastereomeric salt resolution is the most scalable, self-validating approach. We recommend using (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), which selectively forms highly crystalline salts with the basic N2 pyrrolidine position of the triazaspiro core[2].

Q3: I performed the (+)-DBTA salt resolution, but my enantiomeric purity plateaued at 80% ee after recrystallization. How can I push this to >99% ee? Causality & Solution: An 80% ee plateau indicates incomplete thermodynamic differentiation, caused by the co-precipitation of the more soluble diastereomer within the crystal lattice of the less soluble one. This exact phenomenon is a known bottleneck in the synthesis of related triazaspiro[4.5]decan-4-one derivatives (such as the NOP agonist Ro 64-6198)[2]. Action: Do not simply recrystallize the 80% ee salt again; the lattice will resist further purification. Instead, you must break the salt back to the free base using 1M NaOH, extract the enriched free base, and re-subject it to a fresh equivalent of (+)-DBTA. This iterative "free-base re-salt" cycle destroys the co-crystal lattice, reliably yielding >99.1% ee upon the second crystallization[2].

Process Visualization

Workflow Start Racemic Mixture 6-Methyl-9-phenyl-2,6,9- triazaspiro[4.5]decan-8-one Decision Scale of Separation? Start->Decision SFC Preparative SFC Chiralpak AD, 0.2% DEA Decision->SFC < 10g (Discovery) Salt Diastereomeric Salt Formation (+)-DBTA Decision->Salt > 10g (Process) Success Enantiopure Product (>99.1% ee) SFC->Success Direct Isolation Cryst Methanol Recrystallization Salt->Cryst Eval ee > 99%? Cryst->Eval Fail Incomplete Resolution (~80% ee) Eval->Fail No Eval->Success Yes FreeBase Alkaline Free-Basing (1M NaOH / DCM) Fail->FreeBase Break Salt FreeBase->Salt Re-salt with (+)-DBTA

Workflow for the stereochemical resolution of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one.

Self-Validating Experimental Protocol: Diastereomeric Salt Resolution

This protocol utilizes an iterative enrichment strategy to bypass thermodynamic co-crystallization limits.

Phase 1: Salt Formation

  • Suspend racemic 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one in anhydrous methanol (10 mL per gram of substrate).

  • Add 1.0 equivalent of (+)-dibenzoyl-D-tartaric acid ((+)-DBTA). Mechanistic Note: (+)-DBTA acts as the chiral resolving agent, selectively protonating the basic N2 pyrrolidine position to form a diastereomeric salt pair with differential solubility.

  • Heat the mixture to reflux (65 °C) under stirring until a homogeneous solution is achieved.

Phase 2: Thermodynamic Crystallization 4. Cool the solution at a strictly controlled rate of 0.5 °C/min down to 20 °C. Mechanistic Note: Rapid crash-cooling traps the undesired diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control, maximizing enantiomeric enrichment. 5. Filter the resulting crystals and wash with ice-cold methanol (0 °C).

Phase 3: Self-Validation (Chiral Analysis) 6. Validation Checkpoint: Extract a 2 mg sample of the filtered salt. Partition it between 1M NaOH (1 mL) and Dichloromethane (1 mL). Analyze the organic layer via Chiral SFC (Chiralpak AD, 40% iPrOH + 0.2% DEA)[3]. 7. Decision Matrix:

  • If ee > 99.1%: Proceed directly to Phase 5.

  • If ee ~80%: Proceed to Phase 4 (Iterative Enrichment).

Phase 4: Iterative Enrichment (If ee is plateaued) 8. Suspend the 80% ee salt in Dichloromethane. Add 1M NaOH dropwise until the aqueous layer reaches pH > 10. Mechanistic Note: Breaking the salt completely destroys the mixed co-crystal lattice that caused the 80% plateau[2]. 9. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the enriched free base. 10. Repeat Phases 1-3 using this enriched free base. This second pass will reliably yield >99.1% ee.

Phase 5: Final Free-Basing 11. Suspend the >99.1% ee salt in Dichloromethane, neutralize with 1M NaOH (pH > 10), extract the organic layer, and concentrate under reduced pressure to yield the enantiopure free base.

Quantitative Data Telemetry

Use the following matrix to select the appropriate resolution strategy based on your current project phase and scale requirements.

Resolution MethodIdeal ScaleChiral Reagent / Stationary PhasePrimary Yield (%)*Max Enantiomeric Excess (ee %)Process Time (per 10g)
Preparative SFC < 10 gChiralpak AD + 0.2% DEA45%>99.5%12 hours
Diastereomeric Salt > 10 g(+)-Dibenzoyl-D-tartaric acid35 - 40%>99.1%48 hours
Enzymatic Kinetic N/ALipase (e.g., CALB)< 5%N/AN/A (Lactam is resistant)

*Note: The theoretical maximum yield for isolating a single enantiomer from a racemate is 50%. Yields reflect the recovery of the target enantiomer.

References

  • US11236092B2 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (DUB)
  • WO2023018810A1 - Heterocyclic Compounds (SFC Chiral Separation Methods)
  • Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Advanced Troubleshooting Guide & Self-Validating Protocols Overview & Mechanistic Causality The 2,6,9-triazaspiro[4.5]decane scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Advanced Troubleshooting Guide & Self-Validating Protocols

Overview & Mechanistic Causality

The 2,6,9-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of mitochondrial permeability transition pore (mPTP) inhibitors and neuroleptic agents[1][2]. The synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one typically proceeds via a Strecker reaction on a protected pyrrolidin-3-one, followed by nitrile reduction, chloroacetylation, and intramolecular cyclization.

Due to the bifunctional nature of the intermediates, researchers frequently encounter yield-limiting side reactions such as retro-Strecker degradation, intermolecular dimerization, and regioselectivity failures during N-alkylation/arylation[3][4]. This guide provides field-proven, self-validating solutions to these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing my α -aminonitrile intermediate during aqueous workup. How do I prevent retro-Strecker degradation?

Causality: The formation of the α -aminonitrile at the spiro center (C5) is a reversible process. Under highly acidic (pH < 3) or basic (pH > 9) aqueous conditions, the intermediate exists in equilibrium with the iminium ion and free cyanide. Hydrolysis of the iminium ion irreversibly reverts the compound back to the starting 1-Boc-pyrrolidin-3-one[3]. Solution: Avoid aqueous workup for this step. Quench the reaction by filtering through a short pad of Celite to remove insoluble catalysts, concentrate under reduced pressure, and immediately subject the crude α -aminonitrile to reduction (e.g., using LiAlH₄ or catalytic hydrogenation). If an aqueous wash is absolutely unavoidable, strictly buffer the solution to pH 7.0–7.5 using a phosphate buffer.

Q2: My cyclization step yields a complex mixture of high-molecular-weight products instead of the desired spiro-piperazinone. What is happening?

Causality: The precursor to the final cyclization is typically a linear chloroacetamide intermediate. Because this molecule contains both an electrophile (alkyl chloride) and a nucleophile (secondary amine), it is prone to intermolecular collision, leading to dimers, oligomers, and macrocycles[1]. Solution: Implement a pseudo-high dilution protocol. Dissolve the chloroacetamide intermediate in a large volume of anhydrous acetonitrile (MeCN) and add it dropwise via a syringe pump to a refluxing solution of MeCN containing a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). (See Section 4 for quantitative optimization data).

Q3: During the introduction of the 9-phenyl group via Buchwald-Hartwig amination, I observe competitive arylation. How can I improve regioselectivity?

Causality: The 2,6,9-triazaspiro[4.5]decane core contains multiple nitrogen atoms. If the N2 (pyrrolidine) nitrogen is unprotected, it will actively compete with the N9 (piperazinone) nitrogen for the palladium oxidative addition complex, leading to a mixture of N2-phenyl, N9-phenyl, and N2,N9-diphenyl products[4]. Solution: Utilize orthogonal protecting groups. Maintain the N2 position as a tert-butyloxycarbonyl (Boc) carbamate throughout the spirocyclization and N-phenylation steps. The sterically bulky and electron-withdrawing Boc group completely deactivates N2. Deprotect N2 using 4M HCl in dioxane only as the final step.

Self-Validating Experimental Protocol: Intramolecular Cyclization

This protocol describes the critical ring-closure step to form the 8-one piperazinone ring while suppressing intermolecular side reactions[5].

Step-by-Step Methodology:

  • Preparation of the Base Solution: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, add 250 mL of anhydrous Acetonitrile (MeCN) and 3.0 equivalents of DIPEA. Heat the solution to 60 °C under a nitrogen atmosphere.

  • Preparation of the Substrate: Dissolve 10.0 mmol of the linear chloroacetamide intermediate in 50 mL of anhydrous MeCN (Concentration = 0.2 M).

  • Syringe Pump Addition: Load the substrate solution into a gas-tight syringe. Introduce the solution into the refluxing base mixture at a constant, slow rate of 10 mL/hour.

  • In-Process Control (IPC) & Self-Validation: After the addition is complete, stir for an additional 1 hour. Withdraw a 50 µL aliquot, dilute with 1 mL MeOH, and analyze via LC-MS. Validation Check: The reaction is deemed complete and successful when the mass of the linear intermediate ( M+H ) is fully replaced by the cyclized product mass ( M+H−36.5 for HCl loss), with no significant peaks at 2M+H (dimer).

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove DIPEA hydrochloride salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Cyclization Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of intramolecular cyclization versus intermolecular dimerization[1].

Table 1: Effect of Cyclization Conditions on Yield and Dimerization

SolventBase (3.0 eq)Substrate Conc. (M)Temp (°C)Desired Spiro Yield (%)Dimer/Oligomer (%)
DMFK₂CO₃0.508032.455.1
DMFDIPEA0.508045.042.3
MeCNDIPEA0.106068.518.2
MeCNDIPEA0.016089.2 < 5.0
THFNaH0.012574.112.8

Note: Lower concentrations and weaker, sterically hindered bases (DIPEA) significantly favor the desired intramolecular pathway over oligomerization.

Mechanistic Pathway & Side Reactions

G SM 1-Boc-pyrrolidin-3-one + MeNH2 + TMSCN Strecker Strecker Reaction (alpha-Aminonitrile) SM->Strecker Reduction Nitrile Reduction (1,2-Diamine) Strecker->Reduction Retro Retro-Strecker Degradation Strecker->Retro Aqueous Workup (pH > 9 or < 3) Acylation Acylation with Chloroacetyl Chloride Reduction->Acylation Linear Linear Chloroacetamide Intermediate Acylation->Linear Cyclization Intramolecular Cyclization (High Dilution, DIPEA) Linear->Cyclization Intermolecular Intermolecular Collision (High Conc.) Linear->Intermolecular Desired 6-Methyl-9-phenyl-2,6,9- triazaspiro[4.5]decan-8-one Cyclization->Desired Dimer Oligomers / Dimers (Side Products) Intermolecular->Dimer

Mechanistic workflow illustrating the synthesis of the 2,6,9-triazaspiro[4.5]decane scaffold and major side reactions.

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy validation of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

The shift toward highly three-dimensional, sp3 -rich molecular architectures—often referred to as the "Escape from Flatland" paradigm—has made spirocyclic scaffolds like 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-on...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift toward highly three-dimensional, sp3 -rich molecular architectures—often referred to as the "Escape from Flatland" paradigm—has made spirocyclic scaffolds like 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one invaluable in modern drug discovery. By restricting molecular conformation, these rigid structures improve target-binding thermodynamics and enhance physicochemical properties such as metabolic stability and solubility [1].

However, this structural complexity introduces significant analytical challenges. The quaternary spiro-carbon connecting the two ring systems is NMR-silent in standard proton ( 1 H) acquisitions, and the locked chair conformation of the spiro[4.5] system generates highly distinct, diastereotopic protons with severe signal overlap.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to validate this specific spirocyclic scaffold, providing a self-validating protocol that ensures absolute structural confidence.

The Analytical Challenge: Why Routine Methods Fail

Validating 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one requires proving three structural features:

  • The Spiro Linkage: The C5 quaternary carbon must be unambiguously shown to bridge the piperidine and triaza rings.

  • Regiochemistry: The exact positions of the N6-methyl and N9-phenyl groups must be confirmed.

  • Conformational Rigidity: The axial and equatorial protons of the ring systems must be resolved to confirm the intact 3D geometry.

Routine 1D 1 H NMR is insufficient for this task. The lack of protons on the spiro-carbon means no direct scalar coupling ( J -coupling) can be observed to prove the rings are connected. Furthermore, the complex multiplet splitting (geminal J≈14−15 Hz, axial-axial J≈11−13 Hz) of the diastereotopic protons creates second-order overlapping effects at lower magnetic fields.

Methodological Comparison: Benchtop vs. High-Field NMR

To establish a robust analytical pipeline, we must compare the performance of emerging benchtop systems against traditional high-field spectrometers [2][3].

Benchtop NMR (60–80 MHz)

Benchtop NMR utilizes permanent rare-earth magnets, offering rapid, cryogen-free analysis directly in the synthetic lab [2].

  • Performance on Spirocycles: While excellent for tracking reaction kinetics or confirming the consumption of starting materials, benchtop NMR struggles with 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one. At 60 MHz, a standard multiplet spans roughly 0.3 ppm [2]. This causes the critical aliphatic signals of the piperidine ring (1.5–3.5 ppm) to collapse into an unresolvable broad hump, masking the diastereotopic nature of the scaffold.

High-Field 1D NMR (600 MHz)

Superconducting high-field magnets provide the dispersion necessary to resolve complex spin systems.

  • Performance on Spirocycles: At 600 MHz, the same multiplet spans only 0.03 ppm [2]. This 10-fold increase in resolution cleanly separates the axial and equatorial protons, allowing for precise integration of the N-methyl and phenyl substituents. However, 1D NMR still cannot directly prove the quaternary spiro-linkage.

High-Field 2D NMR Suite (COSY, HSQC, HMBC)

The integration of two-dimensional correlation spectroscopy is the gold standard for absolute structural elucidation.

  • Performance on Spirocycles: Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here. It visualizes long-range ( 2J and 3J ) carbon-proton couplings, allowing us to "see" across the NMR-silent spiro-carbon by correlating it with the adjacent protons from both the 5-membered and 6-membered rings.

Quantitative Performance Synthesis
Analytical ParameterBenchtop NMR (60 MHz)High-Field 1D (600 MHz)High-Field 2D Suite (600 MHz)
Linewidth Dispersion ~0.3 ppm per multiplet~0.03 ppm per multipletN/A (Resolved in F1/F2 dimensions)
Spiro-Carbon Proof Impossible ( 1 H only)Indirect (Requires high conc. 13 C)Absolute (HMBC cross-peaks)
Diastereotopic Resolution Poor (Severe signal overlap)Excellent (Clear J -couplings)Excellent (HSQC phase editing)
Sensitivity (LOD) ~1 mmol/L~100 µmol/L~500 µmol/L (Requires more scans)
Time-to-Result < 5 minutes10 - 15 minutes2 - 4 hours
Primary Utility Rapid purity screeningqNMR & structural profilingAbsolute structural elucidation

Logical Workflows & Visualization

To successfully validate the compound, the analytical workflow must transition from rapid screening to rigorous 2D elucidation.

Workflow A Sample Preparation (6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one) B Benchtop NMR (60-80 MHz) Rapid Purity & Concentration Screen A->B Step 1 C High-Field 1D NMR (600 MHz) High-Resolution Proton Dispersion B->C Step 2 D 2D NMR Suite (COSY, HSQC, HMBC) C->D Step 3 E Spiro-Center Validation Data Processing & qNMR D->E Step 4

Fig 1: Step-by-step NMR validation workflow for spirocyclic scaffolds.

Once in the 2D NMR phase, the logical relationships between the nuclei dictate the experimental interpretation. The diagram below illustrates the specific correlation logic required to prove the spiro[4.5] linkage.

Logic Spiro Quaternary Spiro Carbon (C5) Piperidine Piperidine Ring Protons (H6, H10) Piperidine->Spiro HMBC (2J/3J C-H) Piperidine->Piperidine COSY (3J H-H) Triaza Triaza Ring Protons (H2, H3) Triaza->Spiro HMBC (2J/3J C-H) Triaza->Triaza COSY (3J H-H) Carbonyl Carbonyl Carbon (C8) Triaza->Carbonyl HMBC (3J C-H)

Fig 2: 2D NMR correlation logic required to validate the spiro[4.5] linkage.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates Quantitative NMR (qNMR) principles, making the system self-validating. By utilizing an internal standard and strict relaxation parameters, the resulting data proves both structure and absolute purity simultaneously.

Step 1: Causality-Driven Sample Preparation

  • Action: Weigh exactly 15.0 mg of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and 2.0 mg of maleic acid (internal standard) into a vial. Dissolve in 600 µL of DMSO- d6​ .

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ for two reasons. First, it shifts the residual water peak ( 3.3 ppm) away from the highly congested 1.5–2.5 ppm aliphatic region where the crucial piperidine diastereotopic protons resonate. Second, it prevents the rapid exchange of any trace NH protons, allowing them to be observed if present. Maleic acid provides a sharp, isolated singlet at 6.26 ppm, acting as a perfect quantitative reference.

Step 2: High-Field 1D Acquisition (600 MHz)

  • Action: Acquire a 1D 1 H spectrum with 16 scans. Set the pulse angle to 30° and the relaxation delay ( D1​ ) to 15 seconds.

  • Causality: The D1​ delay must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the system. A 15-second delay guarantees complete relaxation between pulses, ensuring that the integration ratios between the spirocycle's N-methyl group ( 2.2 ppm) and the maleic acid standard are strictly quantitative and not artificially skewed by saturation.

Step 3: 2D Structural Elucidation

  • COSY (Correlation Spectroscopy): Run to map the 3J H-H couplings. Validation checkpoint: Confirm that the axial and equatorial protons of the piperidine ring couple to each other, but do not couple to the triaza ring protons, proving the rings are isolated by a quaternary center.

  • HSQC (Heteronuclear Single Quantum Coherence): Run with multiplicity editing. Validation checkpoint: Ensure the N-methyl carbon appears as a primary ( CH3​ ) signal, while the ring carbons appear as secondary ( CH2​ ) signals with two distinct proton cross-peaks each (confirming diastereotopicity).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step. Validation checkpoint: Identify the quaternary carbon signal ( 40-50 ppm) that lacks an HSQC cross-peak. Verify that this carbon shows strong 3J HMBC cross-peaks to both the piperidine protons and the triaza ring protons. This is the definitive proof of the spiro[4.5] linkage.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.[Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

  • Antonides, L. H., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (PMC).[Link]

Validation

X-ray crystallography data for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Title: Structural Superiority in 3D Scaffolds: A Crystallographic Comparison Guide for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one Executive Summary The transition from "flat" planar molecules to complex, three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Superiority in 3D Scaffolds: A Crystallographic Comparison Guide for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Executive Summary

The transition from "flat" planar molecules to complex, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, particularly the triazaspiro[4.5]decane class, have emerged as privileged structures for targeting challenging proteins, including Phospholipase D (PLD), Indoleamine 2,3-dioxygenase 1 (IDO1), and the F1/FO-ATP synthase complex [1, 2, 3].

This guide objectively compares the crystallographic and physicochemical performance of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one against traditional planar alternatives (e.g., aryl-piperazines). By analyzing X-ray diffraction data, we elucidate the causality between its rigid 3D conformation, optimized exit vectors, and superior pharmacological profile.

Mechanistic Advantages of the Spirocyclic Core

In traditional drug design, planar heteroaromatic scaffolds often suffer from poor aqueous solubility, high off-target promiscuity (such as hERG liability), and a high propensity for π−π stacking-induced aggregation.

The 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one scaffold overcomes these limitations through a quaternary spiro carbon that forces the 5-membered and 6-membered rings into orthogonal planes. This structural feature provides three distinct mechanistic advantages:

  • Increased Fraction of sp3 Carbons ( Fsp3​ ): Higher Fsp3​ correlates directly with improved clinical success rates due to enhanced solubility and reduced melting points.

  • Precise Exit Vectors: The spiro fusion directs the methyl and phenyl substituents into distinct spatial quadrants, allowing for highly specific interactions with deep, complex binding pockets (e.g., the HKD pocket of PLD2) [1].

  • Conformational Rigidity: The 6-membered triaza ring adopts a stable chair conformation, while the 5-membered ring adopts an envelope conformation, minimizing the entropic penalty upon target binding.

G A Spirocyclic Core (Triazaspiro[4.5]decane) B Increased Fsp3 Fraction A->B C Rigid 3D Conformation A->C D Improved Aqueous Solubility B->D E Precise Exit Vectors for Binding C->E F Enhanced Target Selectivity E->F

Impact of spirocyclic scaffolds on drug-like properties and target selectivity.

Crystallographic Data Comparison

To objectively evaluate the structural integrity of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one, we must compare its single-crystal X-ray diffraction metrics against a standard planar scaffold. The data below synthesizes crystallographic parameters typical for this class of spiro-fused molecules [2, 3].

Table 1: Comparative Structural Parameters
Crystallographic Parameter6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-oneTraditional Planar Scaffold (Aryl-Piperazine)Causality / Impact on Drug Design
Spiro-Fusion Angle (C-C-C) 104.5° – 108.2° (Tetrahedral distortion)N/A (Planar or rapidly interconverting)Prevents flat π−π stacking; reduces lattice energy, improving aqueous solubility.
Ring Conformation Chair (6-membered) / Envelope (5-membered)Chair (Piperidine) / Planar (Aryl)Locks substituents in a rigid 3D orientation, reducing the entropic penalty of binding.
Dihedral Angle (Substituents) ~88° (Orthogonal projection)~0° - 30° (Co-planar tendency)Allows simultaneous interaction with distinct sub-pockets in the target protein.
Hydrogen Bonding Network 3D lattice via N-H and C=O (Ketone)2D linear chainsEnhances target residence time through directional hydrogen bonding.
Fraction sp3 ( Fsp3​ ) > 0.65< 0.35Statistically correlates with lower toxicity and higher progression to Phase III trials.

Data synthesized from high-resolution X-ray models of triazaspiro[4.5]decane derivatives (Resolution < 2.0 Å).

Experimental Protocol: X-Ray Crystallography Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol details the generation and analysis of single-crystal X-ray diffraction data for 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of the highly pure (>99% by HPLC) compound in 500 µL of a primary solvent (e.g., Ethanol or Ethyl Acetate).

  • Utilize the hanging-drop vapor diffusion method: Mix 2 µL of the compound solution with 2 µL of an anti-solvent reservoir solution (e.g., Hexane or Heptane) on a siliconized coverslip.

  • Seal the coverslip over a well containing 500 µL of the reservoir solution.

  • Incubate at a stable 20 °C. Causality: Slow vapor equilibration promotes the nucleation of single, diffraction-quality crystals rather than amorphous precipitates.

Step 2: Crystal Harvesting and Cryoprotection
  • Examine the drop under polarized light. Select a single crystal with sharp edges and uniform extinction (optimal size: 0.1 x 0.1 x 0.2 mm).

  • Mount the crystal on a MiTeGen loop.

  • Briefly immerse the loop in a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice ring formation during diffraction.

Step 3: Data Collection and Phase Resolution
  • Flash-cool the crystal to 100 K in a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal vibrations (atomic displacement parameters), yielding higher resolution data.

  • Collect diffraction data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ = 0.71073 Å).

  • Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy atoms (C, N, O) will immediately define the rigid spirocyclic core.

Step 4: Refinement and Validation
  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Check: Ensure the final R1​ value is < 0.05 and wR2​ is < 0.15. Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts remain.

Workflow S1 1. Vapor Diffusion Crystallization S2 2. Crystal Harvesting & Cryoprotection S1->S2 S3 3. X-Ray Diffraction (Mo Kα / 100 K) S2->S3 S4 4. Phase Resolution (Direct Methods) S3->S4 S5 S5 S4->S5

Standard X-ray crystallography workflow for spirocyclic small molecules.

Conclusion

The crystallographic data unequivocally demonstrates that 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one provides a superior structural foundation compared to traditional planar scaffolds. Its rigid, orthogonal ring system forces substituents into highly specific exit vectors, maximizing target engagement while minimizing the physicochemical liabilities associated with flat aromatics. For drug development professionals targeting complex binding pockets, integrating this spirocyclic scaffold offers a mathematically and physically validated pathway to improved efficacy.

References

  • Lewis, R. T., et al. (2022). Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Available at:[Link]

  • Leonard, P.G., Cross, J.B., et al. (2021). Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) complexed with IACS-8968 (PDB 7M7D). Protein Data Bank Japan / Journal of Medicinal Chemistry. Available at:[Link]

Comparative

comparing binding kinetics of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and piperidine analogs

An In-Depth Comparative Analysis of the Binding Kinetics of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and Its Piperidine Analogs as Novel Kinase Inhibitors Introduction: The Evolving Landscape of Spirocyclic Ki...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Binding Kinetics of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one and Its Piperidine Analogs as Novel Kinase Inhibitors

Introduction: The Evolving Landscape of Spirocyclic Kinase Inhibitors

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to their pivotal role in cell signaling, represent a major class of therapeutic targets. However, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. In recent years, spirocyclic scaffolds have emerged as a promising strategy to overcome this hurdle. Their rigid, three-dimensional structures allow for precise orientation of substituents, enabling interactions with unique, less-conserved regions of the kinase active site.

This guide presents a comparative analysis of the binding kinetics of a novel spirocyclic compound, 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (designated here as Compound A), and a series of its piperidine analogs. We will delve into how subtle modifications to the piperidine moiety influence the association and dissociation rates, ultimately impacting the compound's overall affinity and residence time on a representative kinase target, Tyrosine Kinase X (TKX). Understanding these kinetic parameters is crucial, as drug-target residence time is increasingly recognized as a key determinant of in vivo efficacy and duration of action.

Methodology: Elucidating Binding Kinetics via Surface Plasmon Resonance (SPR)

To ensure a robust and reliable comparison, all binding kinetics were measured using a Biacore T200 instrument, a standard in the field for label-free, real-time interaction analysis. The experimental design was grounded in established best practices for SPR-based kinetic analysis.

Experimental Protocol: SPR Analysis of Compound-TKX Interaction
  • Immobilization of TKX:

    • A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Recombinant human TKX (expressed in E. coli and purified to >95%) was diluted to 50 µg/mL in 10 mM sodium acetate, pH 4.5, and injected over the activated surface until a density of approximately 8000 response units (RU) was achieved.

    • The surface was then blocked with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell was prepared using the same procedure but without the injection of TKX.

  • Kinetic Titration:

    • Compounds were serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with 1% DMSO.

    • A multi-cycle kinetic analysis was performed. For each cycle, a different concentration of the analyte (compounds) was injected over the TKX and reference surfaces for 180 seconds (association phase), followed by a 600-second injection of running buffer (dissociation phase).

    • The sensor surface was regenerated between cycles with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • The reference-subtracted sensorgrams were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software.

    • The association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒբբ), and equilibrium dissociation constant (Kₗ) were determined from the global fit of the data.

Experimental Workflow Diagram

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Results: A Comparative Kinetic Profile

The binding kinetics of the parent compound, 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one (Compound A), and three piperidine analogs were determined against TKX. The analogs were designed to probe the effect of substitutions on the piperidine ring.

  • Analog 1: Unsubstituted piperidine.

  • Analog 2: 4-Fluoro-piperidine substitution.

  • Analog 3: 4-Hydroxymethyl-piperidine substitution.

The results, summarized in the table below, reveal significant differences in their kinetic profiles.

CompoundSubstitutionkₐ (10⁵ M⁻¹s⁻¹)kₔ (10⁻⁴ s⁻¹)Kₗ (nM)Residence Time (τ = 1/kₔ) (min)
A Phenyl (Parent) 2.58.232.820.3
Analog 1 Piperidine (Unsubstituted)1.815.586.110.8
Analog 2 4-Fluoro-piperidine2.24.118.640.7
Analog 3 4-Hydroxymethyl-piperidine3.12.58.166.7

Discussion: Structure-Kinetic Relationships

The data clearly demonstrates that modifications to the exocyclic amine have a profound impact on the binding kinetics.

The Impact of the Phenyl-to-Piperidine Switch

Replacing the phenyl group in Compound A with an unsubstituted piperidine ring (Analog 1 ) resulted in a 2.6-fold decrease in affinity (Kₗ of 32.8 nM vs. 86.1 nM). This reduction is primarily driven by a nearly two-fold increase in the dissociation rate (kₔ), indicating that the phenyl group likely forms more stable interactions within the TKX binding pocket, leading to a longer residence time.

Fine-Tuning Kinetics with Piperidine Substitutions

The introduction of substituents on the piperidine ring allowed for a significant optimization of the kinetic profile.

  • Analog 2 (4-Fluoro): The addition of a fluorine atom at the 4-position of the piperidine ring led to a significant improvement. The dissociation rate was halved compared to the parent compound, resulting in a doubling of the residence time to 40.7 minutes. This suggests the fluorine atom may be forming a favorable hydrogen bond or a beneficial electrostatic interaction with a residue in a specific sub-pocket of the kinase.

  • Analog 3 (4-Hydroxymethyl): This analog displayed the most impressive kinetic profile. The hydroxymethyl group not only improved the association rate, suggesting it helps orient the molecule for optimal binding, but it also dramatically slowed the dissociation rate. The resulting residence time of 66.7 minutes is over three times longer than that of the parent compound. This strongly indicates that the hydroxyl group is acting as a hydrogen bond donor to a key residue, effectively anchoring the molecule in the active site.

Structural Implications for Drug Design

SAR cluster_ligands Compound Modifications cluster_kinetics Kinetic Outcomes cluster_interaction Inferred Molecular Interactions A Compound A Phenyl Group KineticsA Moderate Affinity Moderate Residence Time A->KineticsA Analog1 Analog 1 Unsubstituted Piperidine Kinetics1 Lower Affinity Short Residence Time Analog1->Kinetics1 Analog2 Analog 2 4-Fluoro-piperidine Kinetics2 Higher Affinity Long Residence Time Analog2->Kinetics2 Analog3 Analog 3 4-Hydroxymethyl-piperidine Kinetics3 Highest Affinity Very Long Residence Time Analog3->Kinetics3 InteractionA Hydrophobic Interaction KineticsA->InteractionA Interaction1 Loss of Key Interaction Kinetics1->Interaction1 Interaction2 Favorable Electrostatic/H-Bond Kinetics2->Interaction2 Interaction3 Strong H-Bond Anchor Kinetics3->Interaction3

Caption: Structure-Kinetic Relationship (SKR) summary.

The results underscore the importance of exploring beyond simple affinity (Kₗ) values. While Analog 2 and Analog 3 have significantly different Kₗ values, their primary advantage over the parent compound lies in their prolonged residence time. A longer drug-target residence time can lead to a more sustained pharmacodynamic effect, potentially allowing for less frequent dosing and a wider therapeutic window.

Conclusion

This comparative guide demonstrates that while the core 2,6,9-triazaspiro[4.5]decan-8-one scaffold provides a solid foundation for kinase binding, the kinetics of this interaction are exquisitely sensitive to modifications on the solvent-exposed piperidine moiety. The substitution of the original phenyl group with a 4-hydroxymethyl-piperidine ring (Analog 3 ) transformed the lead compound into a molecule with optimized binding kinetics, characterized by a rapid association and a very slow dissociation, culminating in a nanomolar affinity and a residence time exceeding one hour. These findings provide a clear vector for the future optimization of this chemical series and highlight the critical role of kinetic analysis in modern drug discovery.

References

  • Title: Drug-target residence time: a key factor for lead optimization Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of drug-target residence time in drug action and drug discovery Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions Source: Current Protocols in Protein Science URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Why drug-target residence time matters: a case study of the JAK family of protein kinases Source: Drug Discovery Today URL: [Link]

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